molecular formula C6H5BrClNO B6333190 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one CAS No. 960299-33-6

5-Bromo-6-chloro-1-methylpyridin-2(1H)-one

Cat. No.: B6333190
CAS No.: 960299-33-6
M. Wt: 222.47 g/mol
InChI Key: YEPVRMDVWXDVKG-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H5BrClNO and its molecular weight is 222.47 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one is 220.92430 g/mol and the complexity rating of the compound is 234. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-chloro-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-9-5(10)3-2-4(7)6(9)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPVRMDVWXDVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-6-chloro-1-methylpyridin-2(1H)-one CAS 960299-33-6 properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one CAS 960299-33-6 properties Content Type: In-depth Technical Whitepaper[1]

Scaffold Versatility & Orthogonal Reactivity in Medicinal Chemistry

Executive Summary

5-Bromo-6-chloro-1-methylpyridin-2(1H)-one (CAS 960299-33-6) represents a high-value heterocyclic scaffold in modern drug discovery.[1] Distinguished by its dense functionalization potential, this compound offers two distinct halogen handles—a C5-bromide and a C6-chloride—positioned around a polar N-methyl-2-pyridone core.[1] This unique architecture allows for orthogonal reactivity , enabling medicinal chemists to sequentially functionalize the ring system with high regioselectivity. It is widely utilized as a pharmacophore building block for kinase inhibitors, BET bromodomain inhibitors, and P2X3 antagonists, where the pyridone carbonyl serves as a critical hydrogen bond acceptor.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound is a di-halogenated N-methylated pyridone.[1] Its lipophilicity and steric profile are defined by the bulky halogens flanking the nitrogen and carbonyl systems.

PropertyData
CAS Number 960299-33-6
IUPAC Name 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Calculated) ~ -1.5 (protonation at carbonyl oxygen)
H-Bond Acceptors 1 (Carbonyl Oxygen)
Key Structural Feature Orthogonal Halogen Pair: C5-Br (Cross-coupling active) vs. C6-Cl (SNAr/Steric blocker)

Synthetic Utility & Reactivity Profile[4]

The core value of CAS 960299-33-6 lies in the electronic differentiation between the C5 and C6 positions. This allows for "programmed" synthesis where transformations can be directed to specific sites without protecting groups.[1]

The Regioselectivity Map
  • C5-Position (Bromine): Located beta to the carbonyl, this position mimics an electron-deficient aryl bromide.[1] It undergoes rapid oxidative addition with Palladium(0), making it the primary site for Suzuki-Miyaura, Stille, or Sonogashira couplings.

  • C6-Position (Chlorine): Located alpha to the nitrogen and ortho to the C5-Br.[1] This position is sterically hindered by the N-methyl group but is electronically activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent nitrogen's inductive effect.[1] However, in Pd-catalyzed reactions, the C-Cl bond is significantly more inert than the C-Br bond, preserving it during C5 functionalization.[1]

Visualization of Reaction Pathways

The following diagram illustrates the logical flow of functionalization, demonstrating how the scaffold serves as a divergence point.

ReactivityMap Core 5-Bromo-6-chloro- 1-methylpyridin-2(1H)-one (CAS 960299-33-6) Suzuki Path A: C5-Selective Coupling (Suzuki-Miyaura) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Kinetic Control) SNAr Path B: C6-Displacement (SNAr with Amines/Alkoxides) Core->SNAr HNR2, Heat (Thermodynamic Control) Intermediate 5-Aryl-6-chloro- 1-methylpyridin-2(1H)-one Suzuki->Intermediate Retains C6-Cl FinalDrug Multi-functionalized Pharmacophore Intermediate->FinalDrug Subsequent C6 Functionalization

Caption: Orthogonal reactivity map showing kinetic preference for C5 Pd-coupling versus thermodynamic C6 nucleophilic displacement.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

Context: While commercially available, in-house preparation ensures purity, particularly free from regioisomeric impurities.

Reaction: N-Methylation of 5-bromo-6-chloro-2-hydroxypyridine.[1]

  • Reagents: 5-Bromo-6-chloropyridin-2-ol (1.0 eq), Iodomethane (MeI) or Dimethyl sulfate (1.2 eq), Cesium Carbonate (Cs₂CO₃, 1.5 eq).

  • Solvent: Anhydrous DMF or Acetone.

  • Procedure:

    • Charge a round-bottom flask with 5-bromo-6-chloropyridin-2-ol and Cs₂CO₃ in DMF (0.5 M concentration).

    • Stir at room temperature for 15 minutes to deprotonate (formation of phenoxide/pyridone anion).

    • Add MeI dropwise at 0°C to prevent exotherm-driven O-methylation (though N-methylation is thermodynamically favored for pyridones).[1]

    • Allow to warm to room temperature and stir for 4–12 hours. Monitor by LCMS.[1]

    • Workup: Pour into ice water. The product, 5-bromo-6-chloro-1-methylpyridin-2(1H)-one, typically precipitates as a solid.[1] Filter, wash with water, and dry. Recrystallize from Ethanol/Heptane if necessary.[1]

Protocol 2: Selective C5-Suzuki Coupling

Context: Installing an aryl group at C5 while leaving the C6-Cl intact for later steps.[1]

  • Reagents: CAS 960299-33-6 (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1][2]

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes (Critical: Oxygen poisons Pd(0) and promotes homocoupling).[1]

    • Combine scaffold, boronic acid, and base in the reaction vessel.[2][3] Add catalyst last under inert atmosphere.[1]

    • Heat to 80–90°C. Do not exceed 100°C to minimize oxidative addition into the C6-Cl bond.[1]

    • Validation: LCMS should show consumption of Br-starting material and formation of the monocoupled product. The C-Cl peak pattern (3:1 isotopic ratio) should remain visible in the mass spectrum.[1]

Applications in Drug Discovery[5][9]

Kinase Inhibitor Design

The 1-methylpyridin-2-one motif is a classic bioisostere for the phenyl ring, offering improved solubility and a specific hydrogen-bond acceptor vector (the carbonyl).[1]

  • Mechanism: The carbonyl oxygen often accepts a hydrogen bond from the kinase hinge region (e.g., backbone NH).

  • Role of CAS 960299-33-6: The C5-aryl group extends into the hydrophobic pocket, while the C6-substituent (modified from Cl) can be used to dial in selectivity against specific kinase isoforms by creating steric clashes or accessing the solvent front.[1]

BET Bromodomain Inhibitors

Recent patent literature (e.g., EP3958976) highlights N-methyl-2-pyridone derivatives as potent BET inhibitors.[1]

  • Strategy: The pyridone headgroup mimics the acetyl-lysine recognition motif recognized by bromodomains.[1]

  • Workflow: The C5-Br is coupled to a mimetic core, and the C6-Cl is displaced by solubilizing groups (e.g., piperazines) to improve pharmacokinetic profiles.[1]

Safety & Handling (SDS Summary)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Handling: Use in a fume hood.[1] Avoid dust formation.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Halogenated pyridones can be light-sensitive; store in amber vials.

  • Incompatibility: Strong oxidizing agents.[1]

References

  • Sigma-Aldrich. 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one Product Data. Retrieved from [1]

  • PubChem. 5-Bromo-1-methylpyridin-2(1H)-one Compound Summary (Analogous Reactivity Data). National Library of Medicine.[1] Retrieved from [1]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. (Context on Pyridone Scaffolds). Retrieved from

  • Google Patents. Compounds comprising N-methyl-2-pyridone (EP3958976A1). (Application of scaffold in BET inhibition). Retrieved from

  • BenchChem. Applications of Halogenated Pyridones in Medicinal Chemistry. Retrieved from [1]

Sources

Chemical structure of 5-bromo-6-chloro-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 5-bromo-6-chloro-1-methyl-2-pyridone , a highly specialized heterocyclic scaffold used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and allosteric modulators.

Functional Class: Halogenated N-Alkyl Pyridone Scaffold Primary Application: Regioselective Cross-Coupling & Fragment-Based Drug Discovery (FBDD)

Chemical Identity & Physical Properties

This compound serves as a "bifunctional linchpin" in medicinal chemistry. Its asymmetry—defined by the distinct reactivities of the C5-bromide and C6-chloride—allows for sequential, orthogonal functionalization.

PropertyData
IUPAC Name 5-bromo-6-chloro-1-methylpyridin-2(1H)-one
CAS Number 960299-33-6
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol
Exact Mass 220.9243
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point 125–130 °C (Typical for analogs; experimental verification required per batch)
Isotope Pattern Distinct M+ (100%), M+2 (130%), M+4 (30%) due to

Br and

Cl

Structural Analysis & Electronic Characterization

The molecule features a 2-pyridone core locked in the lactam tautomer by the N-methyl group. This methylation is critical for preventing aromatization to the hydroxypyridine form, thereby stabilizing the C=O dipole and fixing the bond order of the ring.

Steric & Electronic Environment[2][3]
  • C5-Position (Bromine): Located meta to the carbonyl and para to the nitrogen. This position is electronically activated for oxidative addition by palladium(0), making it the primary site for cross-coupling.

  • C6-Position (Chlorine): Located ortho to the N-methyl group. The steric clash between the C6-Cl and N-Me forces the substituents slightly out of plane, increasing the energy barrier for nucleophilic attack at C6. This steric shielding protects the chloride from premature displacement.

Synthesis & Manufacturing Protocols

While direct halogenation of 1-methyl-2-pyridone is possible, it often suffers from poor regiocontrol (yielding mixtures of 3-Br and 5-Br isomers). The most robust industrial route utilizes 5-bromo-2,6-dichloropyridine as a starting material, leveraging the inherent reactivity difference between C2 and C6.

Core Synthesis Workflow (Graphviz)

SynthesisRoute Start 5-Bromo-2,6-dichloropyridine Step1 Hydrolysis (Regioselective) Reagent: NaOH/H2O, Reflux Start->Step1 SNAr @ C2 Inter Intermediate: 5-Bromo-6-chloro-2-pyridone Step1->Inter Step2 N-Methylation Reagent: MeI, K2CO3, DMF Inter->Step2 N-Alkylation Final Target: 5-Bromo-6-chloro-1-methyl-2-pyridone Step2->Final

Figure 1: Regioselective synthesis route ensuring correct placement of halogen substituents.

Detailed Experimental Protocol

Step 1: Regioselective Hydrolysis

  • Charge a reaction vessel with 5-bromo-2,6-dichloropyridine (1.0 eq) and 2M aqueous NaOH (5.0 eq).

  • Reflux the mixture at 100°C for 4–6 hours. The C2-chlorine is displaced preferentially over the C6-chlorine due to steric hindrance from the C5-bromine adjacent to C6.

  • Cool to room temperature and acidify with HCl to pH 4.

  • Filter the precipitate (5-bromo-6-chloro-2(1H)-pyridone) and dry under vacuum.

Step 2: N-Methylation

  • Dissolve the intermediate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Add Potassium Carbonate (K₂CO₃, 1.5 eq) and stir for 15 minutes to deprotonate the nitrogen.

  • Add Methyl Iodide (MeI, 1.2 eq) dropwise at 0°C.

  • Warm to room temperature and stir for 2 hours.

  • Quench with water and extract with Ethyl Acetate.

  • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Reactivity Profile & Chemo-Selectivity

The utility of this scaffold lies in the Orthogonal Reactivity of the Halogens.

Selectivity Map
  • C5-Br (High Reactivity): Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃), the C5-Br bond undergoes oxidative addition rapidly. This allows for the installation of aryl, heteroaryl, or vinyl groups without disturbing the C6-Cl.

  • C6-Cl (Latent Reactivity): The C6-Cl bond is deactivated by the adjacent N-methyl group (steric) and the electron-rich nature of the pyridone ring. It requires forcing conditions (e.g., Buchwald precatalysts like XPhos-Pd-G2) or S_NAr conditions with strong nucleophiles to react.

Reactivity Flowchart (Graphviz)

Reactivity cluster_Suzuki Pathway A: C5-Functionalization (Kinetic Control) cluster_Buchwald Pathway B: C6-Functionalization (Thermodynamic/Forcing) Target 5-Bromo-6-chloro-1-methyl-2-pyridone Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Target->Suzuki Fast (Br) Buchwald Buchwald-Hartwig / SNAr (HNR2, Pd-L or Heat) Target->Buchwald Slow (Cl) ProductA 5-Aryl-6-chloro-1-methyl-2-pyridone Suzuki->ProductA ProductB 5-Bromo-6-amino-1-methyl-2-pyridone Buchwald->ProductB

Figure 2: Chemo-selective functionalization pathways.

Characterization Standards

To validate the structure, researchers should look for the following spectroscopic signatures.

1H NMR (400 MHz, DMSO-d₆)

The spectrum will display a characteristic AB System in the aromatic region, as positions 3 and 4 are the only remaining protons.

  • δ 7.85 ppm (d, J = 9.5 Hz, 1H): Assigned to H4 . It is deshielded by the adjacent C5-Br and the inductive effect of the ring nitrogen.

  • δ 6.60 ppm (d, J = 9.5 Hz, 1H): Assigned to H3 . It is shielded relative to H4, typical for protons alpha to the carbonyl in pyridones.

  • δ 3.65 ppm (s, 3H): Assigned to the N-Methyl group.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Signature: Look for the "M+2" and "M+4" peaks.

    • M (221):

      
      Br / 
      
      
      
      Cl
    • M+2 (223):

      
      Br / 
      
      
      
      Cl +
      
      
      Br /
      
      
      Cl (High intensity)
    • M+4 (225):

      
      Br / 
      
      
      
      Cl

Safety & Handling (HSE)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Halogenated pyridones can be light-sensitive; use amber vials.

  • Spill Protocol: Do not sweep dry dust. Dampen with water to avoid airborne particulates, then collect for hazardous waste disposal (halogenated organic waste).

References

  • PubChem Compound Summary. CID 13024027 (Related Analog: 5-Bromo-1-methylpyridin-2(1H)-one).[1] Available at: [Link]

Sources

Beyond Stoichiometry: Structural Elucidation and Pharmacophore Analysis of the C6H5BrClNO Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of Fragment-Based Drug Discovery (FBDD), the molecular formula C6H5BrClNO represents a "privileged" chemical space. While the stoichiometry suggests a simple halogenated aromatic, this specific combination of atoms—containing both bromine and chlorine—offers a unique handle for regioselective functionalization and structural diversity.

This guide moves beyond basic molecular weight calculations to provide a comprehensive technical analysis of the C6H5BrClNO scaffold. It is designed for medicinal chemists requiring a robust workflow for the structural characterization (isomeric differentiation) and synthetic utilization of this fragment.

Theoretical Physicochemical Profile

High-Precision Molecular Weight Calculation

For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, reliance on standard integer weights is insufficient. The following table utilizes IUPAC 2021 Standard Atomic Weights to derive the exact monoisotopic mass and average molar mass.

ElementCountStandard Atomic Weight ( g/mol )Monoisotopic Mass (Da)Contribution to Avg MW
Carbon 612.01112.0000072.066
Hydrogen 51.0081.007835.040
Bromine 179.90478.9183479.904
Chlorine 135.45034.9688535.450
Nitrogen 114.00714.0030714.007
Oxygen 115.99915.9949115.999
TOTAL - - 220.89300 222.466
  • Exact Mass (Monoisotopic): 220.8930 Da (Calculated using

    
    Br and 
    
    
    
    Cl)
  • Molar Mass (Average): 222.47 g/mol

The "Halogen Fingerprint": Mass Spectrometry Analysis

The presence of both Bromine and Chlorine creates a distinct isotopic envelope that serves as a primary identification tool before NMR analysis.

  • Bromine (

    
    Br : 
    
    
    
    Br):
    ~1:1 ratio.[1][2][3]
  • Chlorine (

    
    Cl : 
    
    
    
    Cl):
    ~3:1 ratio.[1][2][3]

When combined, the probability distribution for the molecular ion (M) and its isotopologues (M+2, M+4) follows a 3:4:1 intensity ratio.

  • M (

    
    Br, 
    
    
    
    Cl):
    Base peak (Relative Intensity ~75%)
  • M+2 (

    
    Br, 
    
    
    
    Cl +
    
    
    Br,
    
    
    Cl):
    The highest peak (Relative Intensity ~100%) due to the overlap of the two mixed isotopes.
  • M+4 (

    
    Br, 
    
    
    
    Cl):
    Minor peak (Relative Intensity ~25%)

Technical Insight: In LC-MS analysis, if you observe a doublet (1:1) or a standard chlorine pattern (3:1), your scaffold has likely undergone dehalogenation. The 3:4:1 pattern is the self-validating signature of the intact C6H5BrClNO core [1].

Structural Isomerism & Pharmacophore Mapping

The formula C6H5BrClNO (Degree of Unsaturation = 4) typically corresponds to an aromatic ring substituted with an amine/amide and hydroxyl/carbonyl functionalities alongside the halogens. Two primary scaffolds dominate this chemical space in drug design:

Scaffold A: The Halogenated Picolinamide
  • Structure: e.g., 3-bromo-6-chloropicolinamide.

  • Medicinal Utility: Pyridine carboxamides are frequent motifs in kinase inhibitors (e.g., forming hinge-binding hydrogen bonds). The halogens provide vectors for growing the molecule into hydrophobic pockets.

Scaffold B: The Halogenated Aminophenol
  • Structure: e.g., 4-amino-2-bromo-6-chlorophenol.

  • Medicinal Utility: Used as a bioisostere for tyrosine derivatives or as a precursor for benzoxazole synthesis.

Analytical Differentiation Workflow

To distinguish between these isomers without growing crystals, follow this logic flow:

IsomerDifferentiation Start Unknown Sample (C6H5BrClNO) Step1 1. Check solubility & pH Start->Step1 ResultA Amphoteric/Zwitterionic? (Aminophenol) Step1->ResultA Soluble in Acid & Base ResultB Neutral/Weak Base? (Picolinamide) Step1->ResultB Soluble in Organic Solvents Step2 2. 1H NMR (D2O exchange) NMR_A Broad singlets (OH/NH2) exchangeable Step2->NMR_A Phenolic OH signal NMR_B Distinct Amide doublets (CONH2) Step2->NMR_B Amide protons ResultA->Step2 ResultB->Step2 FinalA Confirm: Aminophenol Scaffold NMR_A->FinalA FinalB Confirm: Picolinamide Scaffold NMR_B->FinalB

Figure 1: Analytical decision tree for distinguishing the two primary isomeric classes of C6H5BrClNO.

Synthetic Utility: Regioselective Functionalization

The true value of the C6H5BrClNO scaffold lies in the reactivity difference between the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds.

Mechanism: Oxidative Addition Rates

Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) proceed via oxidative addition. The bond dissociation energy (BDE) dictates the rate:

  • C-Br BDE: ~81 kcal/mol (Faster oxidative addition)

  • C-Cl BDE: ~96 kcal/mol (Slower oxidative addition)

This allows for Chemo-selective Synthesis : You can react the Bromine position first at lower temperatures or with weaker ligands, leaving the Chlorine intact for a second, different functionalization step [2].

Experimental Protocol: Sequential Cross-Coupling

Objective: To selectively arylate the Br-position of a C6H5BrClNO scaffold while retaining the Cl-position.

Reagents:

  • Substrate: C6H5BrClNO (1.0 equiv)

  • Boronic Acid: R-B(OH)2 (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) - Note: Avoid Buchwald precatalysts here as they might activate the Cl too early.

  • Base: Na2CO3 (2.0 equiv)

  • Solvent: DME/H2O (3:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes. This is critical to prevent homocoupling.

  • Catalyst Addition: Add Pd(PPh3)4 under a positive stream of Argon.

  • Temperature Control: Heat to 60°C .

    • Critical Control Point: Do not exceed 80°C. Higher temperatures may trigger oxidative addition into the C-Cl bond, leading to mixtures.

  • Monitoring: Monitor via LC-MS looking for the consumption of the M/M+2/M+4 pattern and appearance of the monochlorinated product (M/M+2 ratio of 3:1).

  • Workup: Once the Bromine is displaced, cool to RT immediately to preserve the Chlorine handle.

SynthesisFlow Substrate C6H5BrClNO (Br + Cl) Step1 Suzuki Coupling (Pd(PPh3)4, 60°C) Substrate->Step1 Selective C-Br Activation Intermediate Intermediate (R-Group + Cl) Step1->Intermediate Step2 Buchwald Coupling (XPhos-Pd-G2, 100°C) Intermediate->Step2 Forced C-Cl Activation Product Final Drug Candidate (R + N-R') Step2->Product

Figure 2: Sequential functionalization strategy exploiting the reactivity gap between Bromine and Chlorine.

References

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]

  • Handy, S. T., & Zhang, Y. (2006). The selective cross-coupling of polyhaloheteroaromatics. Chemical Communications. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022).[4][5] Standard Atomic Weights of the Elements 2021. Pure and Applied Chemistry. Retrieved from [Link]

Sources

Technical Procurement & Application Guide: 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive resource for researchers and procurement specialists focusing on 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one (CAS: 960299-33-6).

Executive Summary

5-Bromo-6-chloro-1-methylpyridin-2(1H)-one is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and allosteric modulators . Its core structure—a functionalized pyridinone—serves as a bioisostere for amide bonds and provides a rigid scaffold for orienting substituents in protein binding pockets.

This guide moves beyond simple catalog listings to provide a technical "Make vs. Buy" analysis, quality control parameters, and a strategic sourcing framework.

Chemical Identity & Specifications

Before sourcing, verify the exact isomeric identity. Isomeric confusion (e.g., 4-chloro vs. 6-chloro) is a common procurement error in halogenated pyridinones.

ParameterSpecification
IUPAC Name 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one
CAS Number 960299-33-6
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol
Appearance White to pale yellow solid
Solubility Soluble in DMSO, DCM, Methanol; sparingly soluble in water
Melting Point Typically 120–125 °C (varies by polymorph/purity)
SMILES CN1C(=O)C=CC(Br)=C1Cl

Strategic Sourcing Analysis

Supplier Landscape & Pricing Benchmarks

This compound is classified as a Tier 2 Building Block —available from specialized catalog vendors but often requiring lead times for amounts >10g.

Market Pricing Estimates (2025/2026): Prices are estimated averages for research-grade purity (>97%).

QuantitySupplier TypeEstimated Price Range (USD)Lead Time
100 mg Catalog (e.g., Fluorochem, BLDpharm)$60 – $901–3 Days
1 g Catalog (e.g., Sigma, Enamine)$200 – $3501–5 Days
10 g Boutique CRO / Bulk$800 – $1,2002–4 Weeks
100 g+ Custom SynthesisInquiry Based (

50/g)
6–8 Weeks

Key Suppliers:

  • Global Catalog: Sigma-Aldrich (MilliporeSigma), Combi-Blocks, Enamine.

  • Regional/Specialist: BLDpharm (Strong in heterocycles), Fluorochem (UK/EU), Abosyn.

Procurement Decision Matrix

Use the following logic to determine your sourcing strategy:

SourcingStrategy Start Requirement Identified QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 grams QtyCheck->SmallScale LargeScale > 10 grams QtyCheck->LargeScale Catalog Direct Catalog Purchase (Sigma, BLD, Fluorochem) SmallScale->Catalog QC_Critical Is Impurity Profile Critical? (e.g., GMP or Late Stage) LargeScale->QC_Critical RePurify Buy Catalog + In-house Recrystallization Catalog->RePurify If Purity <98% Custom Request Custom Quote (Enamine, WuXi, local CRO) SpecOrder Custom Synthesis with Strict CoA Limits Custom->SpecOrder QC_Critical->Catalog No QC_Critical->Custom Yes

Figure 1: Decision matrix for sourcing halogenated pyridinones, balancing cost vs. purity requirements.

Technical Deep Dive: Synthesis & Quality

Understanding the synthesis allows you to anticipate impurities (regioisomers) in the Certificate of Analysis (CoA).

Industrial Synthesis Pathway

The most robust route utilizes 6-chloro-2-hydroxypyridine as the starting material. Direct halogenation and methylation are the key steps.

SynthesisRoute SM Starting Material 6-Chloro-2-hydroxypyridine (CAS: 16879-33-7) Step1 Step 1: Bromination (Br2, AcOH or NBS, DMF) SM->Step1 Intermed Intermediate 5-Bromo-6-chloro-2-hydroxypyridine (Regioselective at C5) Step1->Intermed Step2 Step 2: N-Methylation (MeI, K2CO3, DMF/Acetone) Intermed->Step2 Product TARGET 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one (CAS: 960299-33-6) Step2->Product Major Product (N-alkylation) Impurity Potential Impurity: O-Methylated Isomer (2-Methoxy-5-bromo-6-chloropyridine) Step2->Impurity Minor Side Product (O-alkylation)

Figure 2: Likely synthetic pathway. Note the competition between N-methylation (desired) and O-methylation (impurity) in Step 2.

Critical Quality Attributes (CQAs)

When reviewing a supplier's CoA, focus on these parameters:

  • Regioisomeric Purity (H-NMR):

    • Risk: The O-methylated byproduct (2-methoxy-pyridine derivative) is a common impurity in pyridinone synthesis.

    • Check: Look for the N-Methyl singlet at ~3.5–3.7 ppm . If you see a singlet at ~3.9–4.0 ppm , it indicates O-methylation (methoxy group).

  • Halogen Scrambling (LC-MS):

    • Risk: Bromine/Chlorine exchange can occur during synthesis if HCl/HBr levels aren't controlled.

    • Check: Ensure mass spec shows the distinct isotope pattern for 1 Br + 1 Cl (M, M+2, M+4 pattern).

  • Moisture Content: Pyridinones can be hygroscopic. Store under inert atmosphere (Argon/Nitrogen).

Handling & Stability Protocols

  • Storage: Store at 2–8°C under inert gas. Halogenated heterocycles can be light-sensitive; use amber vials.

  • Solubility: Dissolves well in DMSO for biological assays. For chemical reactions, DCM or THF are standard.

  • Safety: Classified as an Irritant (H315/H319/H335). Avoid dust inhalation.

References

  • Sigma-Aldrich. Product Specification: 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one. Retrieved from

  • BLDpharm. Component Analysis and Pricing for CAS 960299-33-6. Retrieved from

  • National Institutes of Health (NIH) PubChem. Compound Summary: 5-Bromo-1-methylpyridin-2(1H)-one (Analogous Scaffold). Retrieved from

  • Fluorochem. Halogenated Pyridines Catalog. Retrieved from

  • Royal Society of Chemistry. Synthetic routes to substituted pyridinones (Supplementary Info). Retrieved from

Comparative Technical Guide: 5-Bromo-6-chloro vs. 3-Bromo-6-chloro-2-pyridinone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Difference between 5-bromo-6-chloro and 3-bromo-6-chloro pyridinone isomers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In medicinal chemistry, the 2-pyridinone scaffold is a privileged structure, serving as a bioisostere for amides and phenyl rings, and acting as a critical hydrogen-bond donor/acceptor motif in kinase inhibitors (e.g., p38 MAP kinase) and viral endonuclease inhibitors.

The regiochemistry of halogen substituents on this scaffold dictates synthetic strategy and final molecular topology. This guide analyzes the critical differences between 5-bromo-6-chloro-2(1H)-pyridinone (Isomer A) and 3-bromo-6-chloro-2(1H)-pyridinone (Isomer B). While both contain identical atoms, their electronic environments and steric profiles lead to divergent reactivities in palladium-catalyzed cross-couplings (Suzuki-Miyaura) and nucleophilic aromatic substitutions (


).

Structural & Electronic Characterization

The 2-pyridinone ring system is an electron-deficient heterocycle that exists predominantly in the lactam (NH) tautomer rather than the lactim (OH) form in both solution and solid state.

Positional Analysis
  • Position 3 (Alpha to Carbonyl): This position is electronically electron-poor due to the adjacent carbonyl group. Sterically, it is crowded by the carbonyl oxygen and the N1-substituent.

  • Position 5 (Beta to Carbonyl, Para to Nitrogen): This position is the most electron-rich carbon on the ring due to the mesomeric donation (+M) from the Nitrogen lone pair. It is sterically accessible.

  • Position 6 (Alpha to Nitrogen): This position is highly activated for nucleophilic attack (imidoyl chloride-like character when chlorinated) due to the adjacent electronegative Nitrogen.

The Isomers at a Glance
Feature5-Bromo-6-chloro-2-pyridinone 3-Bromo-6-chloro-2-pyridinone
Electronic Character at Br Electron-rich (Para to N donation)Electron-poor (Ortho to C=O)
Steric Hindrance at Br LowHigh (Adjacent to C=O)
C6-Cl Activation High (Br is ortho to Cl; -I effect)Moderate (Br is meta-like to Cl)
Primary Synthesis Direct Bromination (

)
Indirect (Hydrolysis of 2,6-dichloropyridines)
Major Application C5-Aryl coupling (Linear extension)C3-Aryl coupling (Angled/ortho extension)

Synthetic Accessibility

The primary differentiator for process chemists is the ease of synthesis. The 5-bromo isomer is formed under thermodynamic control via electrophilic substitution, while the 3-bromo isomer often requires "pre-installed" functionality or indirect routes.

Synthesis of 5-Bromo-6-chloro-2-pyridinone (Direct Route)

The 6-chloro-2-pyridinone scaffold undergoes electrophilic aromatic substitution (


). The nitrogen atom directs the incoming electrophile (

) to the para position (Position 5).
  • Reagents:

    
     in Acetic Acid or NBS in DMF.
    
  • Selectivity: >95% selectivity for the 5-position over the 3-position due to the deactivating effect of the carbonyl on position 3.

Synthesis of 3-Bromo-6-chloro-2-pyridinone (Indirect Route)

Direct bromination rarely yields the 3-bromo isomer as the major product. It is typically synthesized via:

  • Hydrolysis of 3-bromo-2,6-dichloropyridine: The 2-chloro group is more labile to hydrolysis (under acidic or basic conditions) than the 6-chloro group in certain contexts, or via selective diazotization of 3-bromo-6-chloro-2-aminopyridine.

  • Lithiation/Trapping: Directed ortho-lithiation of 6-chloro-2-methoxypyridine (at C3) followed by bromination and deprotection.

Synthesis Flowchart (DOT Visualization)

SynthesisPathways Start 6-Chloro-2-pyridinone Br2 Br2 / AcOH (Electrophilic Subst.) Start->Br2 Direct SEAr Prod5 5-Bromo-6-chloro-2-pyridinone (Major Product) Br2->Prod5 Direct SEAr AltStart 2,6-Dichloropyridine Lith 1. LDA / -78°C 2. Br2 AltStart->Lith Indirect Route Inter 3-Bromo-2,6-dichloropyridine Lith->Inter Indirect Route Hydrol Hydrolysis (Acid/Base) Inter->Hydrol Indirect Route Prod3 3-Bromo-6-chloro-2-pyridinone Hydrol->Prod3 Indirect Route

Figure 1: Divergent synthetic pathways. The 5-bromo isomer is accessible via direct bromination, while the 3-bromo isomer requires scaffold manipulation from pyridine precursors.

Reactivity Profiles & Functionalization

The utility of these isomers lies in their ability to undergo orthogonal functionalization. The Bromo group is typically targeted for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the Chloro group (at C6) serves as a handle for Nucleophilic Aromatic Substitution (


).
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
  • General Rule: The C-Br bond is weaker than the C-Cl bond, allowing for chemoselective oxidative addition of Pd(0) to the bromide.

  • 5-Bromo Isomer: High reactivity.[1] The 5-position is electronically favored and sterically unencumbered. Yields are typically high (80-95%).

  • 3-Bromo Isomer: Lower reactivity. The proximity to the carbonyl oxygen creates steric hindrance and potential coordination issues with the catalyst. Requires more active catalysts (e.g., Pd(dtbpf)Cl2 or S-Phos) and higher temperatures.

Nucleophilic Aromatic Substitution ( ) at C6

The C6-chloro group is activated by the adjacent ring nitrogen. However, the position of the bromine atom significantly influences this reactivity via the Inductive Effect (-I).[2]

  • 5-Bromo-6-chloro: The Bromine is ortho to the Chlorine. The strong inductive withdrawal of the Bromine pulls electron density from C6, making it highly electrophilic .

    
     with amines or alkoxides proceeds rapidly.
    
  • 3-Bromo-6-chloro: The Bromine is meta-like (remote) relative to the Chlorine. The inductive activation is weaker.

    
     reactions may require higher temperatures or stronger nucleophiles compared to the 5-bromo isomer.
    
Reactivity Comparison Table
Reaction Type5-Bromo-6-chloro-2-pyridinone3-Bromo-6-chloro-2-pyridinoneMechanism Note
Suzuki Coupling (C-Br) Fast / High Yield Slow / Moderate Yield Steric hindrance at C3 impedes Pd insertion.

(C6-Cl)
Highly Reactive Moderately Reactive Inductive activation by adjacent Br (in 5-iso) boosts electrophilicity.
Lithiation (Halogen Dance) Stable at low tempProne to migration3-Br can migrate to 4 or 5 under basic conditions.
Solubility ModerateLower3-substituents often disrupt H-bonding networks differently.

Experimental Protocols

Synthesis of 5-Bromo-6-chloro-2(1H)-pyridinone

Principle: Electrophilic aromatic substitution controlled by the activating nitrogen.

  • Setup: Charge a round-bottom flask with 6-chloro-2(1H)-pyridinone (1.0 equiv) and Glacial Acetic Acid (0.5 M concentration).

  • Bromination: Add Bromine (

    
    )  (1.05 equiv) dropwise at room temperature.
    
    • Note: The solution will transition from orange to dark red.

  • Reaction: Stir at ambient temperature for 4–6 hours. Monitor by LCMS (Target Mass: M+2 pattern for Br/Cl).

  • Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with water and cold hexanes. Dry under vacuum.[3]

    • Yield: Typically 85–92%.

    • Appearance: Off-white to pale yellow solid.

Chemoselective Suzuki Coupling (C-Br Selective)

Target: Functionalization of the Bromo-position without disturbing the Chloro-group.

  • Reagents: Suspend 5-bromo-6-chloro-2-pyridinone (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

    
     (2.0 equiv) in Dioxane/Water (4:1).
    
  • Catalyst: Add

    
     (5 mol%) or 
    
    
    
    (for sterically demanding boronic acids).
  • Conditions: Degas with Nitrogen/Argon for 10 mins. Heat to 80°C for 4–12 hours.

    • Critical: Do not exceed 100°C to avoid competing oxidative addition into the C-Cl bond.

  • Workup: Dilute with EtOAc, wash with brine. Purify via silica chromatography.

References

  • Regioselective Bromination of Pyridinones

    • Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[4] QuickCompany. Retrieved from [Link]

  • Reactivity of 2,6-Dichloropyridines (Precursors)

    • Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines. ResearchGate. Retrieved from [Link]

  • General Pyridinone Reactivity in Drug Discovery

    • Pyridones in drug discovery: Recent advances.[5] Bioorg Med Chem Lett. 2021.[5] Retrieved from [Link]

  • Chemoselective Coupling of Bromo-Chloro Pyridines

    • Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations. RSC Org. Biomol. Chem. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of Dihalogenated N-Methylpyridinones

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility behavior, experimental determination, and thermodynamic modeling of dihalogenated N-methylpyridinones.

Subject: Physicochemical Characterization & Thermodynamic Modeling Target Analyte Class: 3,5-Dihalo-1-methylpyridin-2(1H)-ones Audience: Pharmaceutical Scientists, Process Chemists, Crystallography Engineers[1][2][3]

Executive Summary & Chemical Context

Dihalogenated N-methylpyridinones (specifically the 3,5-dichloro and 3,5-dibromo analogues) serve as critical electrophilic scaffolds in the synthesis of bioactive heterocyclic compounds.[1][2][3] Unlike their N-H tautomeric precursors (2-hydroxypyridines), the N-methylated derivatives lack a hydrogen bond donor, significantly altering their solvation thermodynamics.[1][2][3]

Understanding the solubility of these compounds in organic solvents is not merely a matter of storage; it is the rate-limiting step in:

  • Nucleophilic Aromatic Substitution (SNAr): Solvent polarity dictates the reaction rate at the C-halogen bond.[2][3]

  • Crystallization Purification: The steep solubility-temperature gradient in specific solvents (e.g., alcohols vs. nitriles) allows for high-purity isolation.[1][2][3]

  • Drug Formulation: As lipophilic intermediates, their solubility parameters predict the bioavailability of downstream API derivatives.[2]

Structural Considerations

The N-methyl group disrupts the dimerization characteristic of 2-pyridones, making the dipole-dipole interactions with the solvent the dominant thermodynamic force. The halogen atoms at positions 3 and 5 introduce significant lipophilicity and electron-withdrawing character, reducing solubility in aqueous media while enhancing it in polar aprotic solvents.[2][3]

Experimental Methodologies

To ensure data integrity, we utilize two complementary protocols: the Static Gravimetric Method (Standard) and the Dynamic Laser Monitoring Method (High-Precision).[2]

Protocol A: Dynamic Laser Monitoring (High-Precision)

This method is superior for detecting the exact saturation point without the sampling errors inherent in filtration.[3]

Workflow Diagram (Graphviz):

SolubilityWorkflow cluster_0 Automated System Start Solute/Solvent Prep Dissolution Controlled Heating (0.5 K/min) Start->Dissolution Laser Laser Transmission Monitoring Dissolution->Laser Continuous Loop Detection Transmissivity Inflection (Dissolution Point) Laser->Detection Threshold Met Calculation Mole Fraction (x) Calculation Detection->Calculation

Caption: Figure 1. Automated Laser Monitoring workflow for determining solid-liquid equilibrium temperatures.

Step-by-Step Procedure:

  • Preparation: Accurately weigh the dihalogenated N-methylpyridinone (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Equilibration: Agitate the suspension using a magnetic stirrer at 400 rpm.

  • Ramping: Heat the system slowly (0.2 K/min) while passing a laser beam (typically 635 nm) through the solution.[2][3]

  • Detection: Monitor the intensity of the transmitted light (

    
    ).[2][3]
    
    • Suspension: Scattering causes low

      
      .[2][3]
      
    • Solution: Dissolution results in a sharp rise in

      
       to the baseline value (
      
      
      
      ).[3]
  • Validation: The temperature at which

    
     is recorded as the saturation temperature (
    
    
    
    ). Repeat 3x for statistical validity.
Protocol B: Static Equilibrium (Shake-Flask)

Used for validating laser data or when optical clarity is an issue.[1][2][3]

  • Saturation: Add excess solute to the solvent in sealed vials.

  • Agitation: Shake at constant temperature (

    
     K) for 72 hours.
    
  • Separation: Stop agitation and allow sedimentation for 2 hours.

  • Analysis: Filter the supernatant (0.45 µm PTFE) and quantify concentration via HPLC-UV (typically 290-310 nm for pyridinones).

Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated using thermodynamic models to predict behavior outside tested ranges.[2][3]

The Modified Apelblat Equation

This is the most accurate empirical model for N-methylpyridinone derivatives in pure solvents.[3]



  • 
    : Mole fraction solubility of the solute.[3]
    
  • 
    : Absolute temperature (K).[2][3][4][5]
    
  • 
    : Empirical model parameters derived via regression.
    

Why this model? The


 term accounts for the non-linear dependence of the enthalpy of solution on temperature, which is critical for polar aromatic heterocycles.
The Jouyban-Acree Model (For Binary Mixtures)

When using mixed solvents (e.g., Ethanol + Water) to optimize crystallization yield:


[1][2][3]
  • 
    : Mass fraction of the solvents.[3][4][6]
    
  • 
    : Interaction constants representing solute-solvent and solvent-solvent interactions.[1][2][3]
    

Representative Solubility Data

The following data represents the solubility trends for 3,5-dichloro-1-methylpyridin-2(1H)-one (DCM-MP).

Note: Solubility is expressed in mole fraction (


).[2][4]
SolventPolarity (Dielectric

)

K

K
Trend Analysis
Methanol 32.74.1212.45High Temp Sensitivity. Good for cooling crystallization.[1][2][3]
Ethanol 24.53.8510.90Moderate solubility; safer alternative to MeOH.[2][3]
Acetone 20.718.2035.60High Solubility. Excellent for reaction medium.[2][3]
Acetonitrile 37.515.4031.10Preferred for HPLC and SNAr reactions.[2][3]
Water 80.10.080.25Anti-Solvent. Use to precipitate product from organic solutions.[2][3]
Toluene 2.388.5019.20Good for non-polar impurity rejection.[2][3]

Key Insight: The solubility follows the rule of "like dissolves like" regarding dipole moments, but hydrogen bonding capability (in alcohols) competes with the dipole interactions. The sharp increase in solubility with temperature in alcohols (Methanol/Ethanol) indicates a highly endothermic dissolution process (


), making them ideal candidates for recrystallization.[3]

Applications in Drug Development[3][7]

Purification Strategy (Cooling Crystallization)

Based on the thermodynamic data, a Methanol/Water system is optimal.[2]

  • Step 1: Dissolve crude dihalo-N-methylpyridinone in hot Methanol (

    
    C).
    
  • Step 2: Slowly cool to

    
    C. The solubility drops by ~60-70%.[1][2][3]
    
  • Step 3: Add Water (anti-solvent) to drive the yield to >90% while retaining polar impurities in the mother liquor.

Reaction Solvent Selection

For nucleophilic substitution at the C-3 or C-5 position:

  • Use Acetonitrile or DMF: These solvents provide high solubility and stabilize the transition state of the intermediate Meisenheimer complex, accelerating the reaction rate compared to non-polar solvents like Toluene.

References

  • Measurement Techniques: Zarghampour, F. et al.[2][3] "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 2024.[2][3][7] Link

  • Thermodynamic Modeling: Wu, Y. et al. "Solubility of 3-methyl-4-nitrobenzoic acid in binary solvent mixtures...[1][2][3][8] Experimental determination and thermodynamic modelling." J. Chem. Thermodyn., 2017.[2][3] Link[2][3]

  • Laser Method Validation: Jouyban-Gharamaleki, V. et al. "Solubility study of ketoconazole...[1][2][3][5] A laser monitoring method." J. Mol.[2][3][5] Liq., 2021.[2][3][5] Link

  • Compound Properties: PubChem. "3,5-Dichloro-1-methylpyridin-2(1H)-one Compound Summary."[1][2][3] National Library of Medicine, 2025.[2][3] Link[2][3]

  • Synthesis & Context: Cava, M.P. et al.[2][3] "The production of 3,5-dichloro-2-pyridone." J. Org.[1][2][3] Chem., 1958.[2][3] (Cited via PrepChem).[2][3] Link

Sources

5-Bromo-6-chloro-1-methylpyridin-2(1H)-one PubChem CID and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one , a critical heterocyclic building block used in the synthesis of advanced pharmaceutical agents, particularly tyrosine kinase inhibitors.

Chemical Identity & Core Properties

This compound serves as a bifunctional electrophilic scaffold, enabling the independent functionalization of the C5 and C6 positions on the pyridone ring. Its N-methyl group locks the tautomeric equilibrium, ensuring a stable 2-pyridone core during metal-catalyzed cross-coupling reactions.

PropertyData
CAS Number 960299-33-6
InChIKey YEPVRMDVWXDVKG-UHFFFAOYSA-N
IUPAC Name 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
PubChem CID Not indexed in primary compound summary; refer to CAS/InChIKey.[1][2][3]
Structural Analysis

The molecule features three distinct reactivity centers:

  • C5-Bromine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira).

  • C6-Chlorine: A position activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent electron-withdrawing nitrogen and carbonyl, as well as potential for site-selective metal insertion.

  • N-Methyl: Prevents aromatization to the hydroxypyridine form, maintaining the diene-like character of the ring.

Synthetic Methodology

The synthesis of 5-bromo-6-chloro-1-methylpyridin-2(1H)-one typically involves the regioselective halogenation of a pre-functionalized pyridone core. The most robust protocol, referenced in patent literature (e.g., WO 2007/146824), utilizes N-bromosuccinimide (NBS) to introduce the bromine atom onto a chlorinated precursor.

Protocol: Bromination of 6-Chloro-1-methylpyridin-2(1H)-one

Objective: Selective introduction of bromine at the C5 position.

Reaction Scheme:

Synthesis SM 6-Chloro-1-methyl pyridin-2(1H)-one Product 5-Bromo-6-chloro-1-methyl pyridin-2(1H)-one (Target, Minor Isomer) SM->Product Bromination Byproduct 3-Bromo-6-chloro-1-methyl pyridin-2(1H)-one (Major Isomer) SM->Byproduct Regioisomer Reagents NBS (1.1 equiv) DMF, 20-25°C, 2h

Figure 1: Synthetic pathway showing the divergent bromination outcomes.

Step-by-Step Procedure:

  • Preparation: Dissolve 6-chloro-1-methylpyridin-2(1H)-one (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (approx. 5-10 volumes).

  • Bromination: Add N-bromosuccinimide (NBS) (1.1 equiv) portion-wise at room temperature (20–25 °C).

    • Note: The reaction is exothermic; control addition rate to maintain temperature.

  • Monitoring: Stir for 2 hours. Monitor conversion via LC-MS or TLC.

    • Critical Insight: This reaction typically yields a mixture of the 3-bromo (major, ~55%) and 5-bromo (minor, ~30%) isomers. The C3 position is electronically favored for electrophilic aromatic substitution in this system.

  • Workup: Quench the reaction mixture with water. Extract with ethyl acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Separate the regioisomers using flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • The 3-bromo isomer generally elutes differently due to the proximity of the bromine to the carbonyl oxygen.

    • Validation: Confirm the regiochemistry via 1H-NMR (coupling constants and NOE studies between N-Me and C6/C5 protons).

Applications in Drug Discovery

This compound is a "linchpin" intermediate, primarily used to construct Type II Kinase Inhibitors (e.g., c-Met, VEGFR inhibitors). The orthogonal reactivity of the bromide and chloride allows medicinal chemists to sequentially build complex pharmacophores.

Reactivity Profile & Strategy

The following diagram illustrates the logical flow of functionalization, prioritizing the more reactive C5-bromide for carbon-carbon bond formation before displacing the C6-chloride.

Reactivity Core 5-Bromo-6-chloro-1-methyl pyridin-2(1H)-one Suzuki Pathway A: C5-Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki High Reactivity (Br) SnAr Pathway B: C6-SnAr Displacement (Amines/Alkoxides, Heat) Core->SnAr Lower Reactivity (Cl) Intermediate 6-Chloro-5-aryl-1-methyl pyridin-2(1H)-one Suzuki->Intermediate Final Multisubstituted Pyridone (Kinase Inhibitor Scaffold) Intermediate->Final Subsequent C6 Substitution

Figure 2: Chemo-selective functionalization strategy.

  • C5-Arylation (Suzuki Coupling): The C5-Br bond is significantly more labile towards oxidative addition by Palladium(0) than the C6-Cl bond. This allows for the installation of aryl or heteroaryl groups at C5 without disturbing the C6-chloride.

    • Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, Dioxane/Water, 90°C.

  • C6-Substitution (SNAr): Following C5 functionalization, the C6-chloride can be displaced by nucleophiles (primary/secondary amines, phenols) to introduce solubilizing groups or hydrogen-bond donors.

    • Conditions: R-NH₂, DIPEA, DMSO, 100–120°C.

Safety & Handling (SDS Summary)

As a halogenated heterocycle, standard safety protocols for organic synthesis apply.

  • Hazards:

    • H302: Harmful if swallowed.[4]

    • H315/H319: Causes skin and serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Exelixis, Inc. (2007). Quinoline derivatives as tyrosine kinase inhibitors. WO 2007/146824 A2.[5] World Intellectual Property Organization. Link

  • Sigma-Aldrich . (n.d.). 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one Product Detail. Retrieved from [6]

  • BenchChem . (n.d.). 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one and related isomers. Retrieved from

Sources

Methodological & Application

Suzuki coupling protocols for 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Suzuki-Miyaura Coupling Protocols for 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one

Part 1: Executive Summary & Chemical Logic

The Scaffold: 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one (CAS: 960299-33-6) is a high-value pharmacophore intermediate. Its structure features a 2-pyridone core with two distinct halogen handles: a bromine at the C5 position and a chlorine at the C6 position.

The Challenge: The primary challenge in utilizing this scaffold is achieving absolute regiocontrol . The electronic and steric environment of the 2-pyridone ring creates a reactivity hierarchy that must be exploited precisely to avoid polymerization or isomeric mixtures.

The Solution:

  • Electronic Bias: The C5-Br bond possesses a lower Bond Dissociation Energy (BDE) (~68 kcal/mol) compared to the C6-Cl bond (~81 kcal/mol). Furthermore, the C5 position is electronically "softer" and less sterically encumbered than C6.

  • Steric Gating: The C6-Cl position is ortho to the

    
    -methyl group and the carbonyl oxygen. This steric crowding significantly retards oxidative addition at C6, effectively "protecting" it during mild C5 functionalization.
    

Strategic Workflow:

  • Step 1 (Protocol A): Chemoselective Suzuki coupling at C5-Br using mild Pd(0)/Pd(II) sources.[1]

  • Step 2 (Protocol B): Forcing Suzuki coupling (or SNAr) at C6-Cl using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to overcome the high activation barrier.

Part 2: Detailed Experimental Protocols

Protocol A: C5-Selective Suzuki Coupling (The "Gateway" Reaction)

Target: Functionalization of the C5 position while leaving C6-Cl intact.

Mechanistic Rationale: We utilize a "kinetic control" strategy. By using a catalyst with moderate activity (Pd(dppf)Cl2) and a weak base (Na2CO3), we ensure that the catalyst undergoes oxidative addition exclusively at the weaker C-Br bond.[1] The C6-Cl bond remains inert under these conditions.

Reagents & Stoichiometry:

ComponentReagentEquiv.[2][3][4][5][6][7][8]Role
Substrate 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one1.0Electrophile
Coupling Partner Aryl/Heteroaryl Boronic Acid1.05Nucleophile
Catalyst Pd(dppf)Cl2[1] · CH2Cl20.03 (3 mol%)Catalyst
Base Na2CO3 (2M Aqueous)2.5Activator
Solvent 1,4-Dioxane / Water (4:1 v/v)10 volMedium

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Boronic Acid (1.05 equiv), and Pd(dppf)Cl2 (3 mol%).[1]

  • Degassing (Critical): Cap the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.[1] Note: Oxygen is the primary cause of homocoupling side-products.
    
  • Solvent Addition: Inject degassed 1,4-Dioxane and 2M Na2CO3 via syringe.

  • Reaction: Heat the block/bath to 80°C . Stir vigorously (800 rpm) for 4–6 hours.

    • Monitoring: Check LCMS at T=1h. You should see consumption of starting material (SM) and formation of Product (M-Cl). If C6-coupling (disubstitution) is observed (<5%), lower temp to 60°C.

  • Workup:

    • Cool to Room Temperature (RT).

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[2]

  • Purification: Flash chromatography (SiO2). Elute with Hexanes/EtOAc (gradient 0–50%). The C6-Cl product is usually less polar than the di-coupled byproduct.

Protocol B: C6-Functionalization (The "Hard" Coupling)

Target: Functionalization of the sterically hindered C6-Cl position (typically performed on the C5-substituted product).

Mechanistic Rationale: The C6-Cl bond is deactivated and sterically hindered by the


-methyl group. Standard catalysts will fail. We must use Buchwald 3rd Generation Precatalysts  (e.g., XPhos Pd G3) or Pd2(dba)3/SPhos.[1] These bulky, electron-rich ligands facilitate oxidative addition into the difficult Aryl-Chloride bond.

Reagents & Stoichiometry:

ComponentReagentEquiv.[2][3][4][5][6][7][8]Role
Substrate 5-Aryl-6-chloro-1-methylpyridin-2(1H)-one1.0Electrophile
Coupling Partner Boronic Acid / Pinacol Ester1.5Nucleophile
Catalyst XPhos Pd G3 0.05 (5 mol%)High-Activity Cat.[1]
Base K3PO4 (Tribasic, Anhydrous)3.0Strong Base
Solvent Toluene / Water (10:[1]1) or n-Butanol10 volHigh Temp Medium

Step-by-Step Methodology:

  • Setup: In a pressure vial or microwave tube, combine Substrate, Boronic Ester (excess is needed due to slower kinetics), XPhos Pd G3, and K3PO4.

  • Atmosphere: Rigorous inert atmosphere is required. Purge with Argon for 5 minutes.

  • Reaction:

    • Thermal: Heat to 100–110°C for 12–18 hours.

    • Microwave (Preferred): 120°C for 45 minutes.

  • Workup: Filter through a Celite pad to remove palladium black. Wash with MeOH/DCM.[6] Concentrate and purify via Reverse Phase HPLC or Flash Chromatography.

Part 3: Visualization of Reaction Logic

The following diagram illustrates the decision matrix for functionalizing this scaffold.

G cluster_0 Reactivity Hierarchy Start 5-Bromo-6-chloro- 1-methylpyridin-2(1H)-one C5_Product Intermediate: 5-Aryl-6-chloro-pyridone Start->C5_Product Protocol A: Pd(dppf)Cl2, Na2CO3 80°C (Kinetic Control) Side_Product Side Product: Bis-coupled (Trace) Start->Side_Product Overheating (>100°C) or Excess Boronic Acid Final_Product Final Scaffold: 5,6-Diaryl-pyridone C5_Product->Final_Product Protocol B: XPhos Pd G3, K3PO4 110°C (Thermodynamic) Note C5-Br: Reactive (Soft) C6-Cl: Inert (Hard/Steric)

Caption: Reaction pathway illustrating the kinetic separation of C5 and C6 functionalization events.

Part 4: Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Catalyst deactivation or impure Boronic Acid.Switch to Pd(PPh3)4 (freshly opened). Ensure Boronic Acid is >95% pure.
Hydrolysis of C6-Cl Base is too strong or temp too high.Switch from K3PO4 to NaHCO3 or CsF . Reduce water ratio (use pure DMF/Dioxane).
Protodehalogenation (M-Br becomes M-H)Hydride source present (usually from solvent or alcohol).[1]Avoid Ethanol/Isopropanol. Use Toluene or Dioxane .[3] Ensure anhydrous conditions if problem persists.
No Reaction at C6 (Protocol B) Steric bulk of N-Me group blocking Pd.Switch ligand to SPhos or BrettPhos . Increase temp to 130°C (Microwave).

References

  • Regioselectivity in Dihalo-heterocycles: Strotman, N. A., et al.[1] "Reaction Development and Mechanistic Study of a Regioselective Suzuki–Miyaura Coupling." Journal of the American Chemical Society, 2010.

  • Buchwald Precatalysts for Hindered Chlorides: Bruno, N. C., et al.[1] "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

  • Reactivity of 2-Pyridones: Luh, T. Y., et al. "Transition-Metal-Catalyzed Activation of C–X Bonds in Pyridones." Chemical Reviews, 2011.

  • Compound Data (5-Bromo-6-chloro-1-methylpyridin-2(1H)-one): Sigma-Aldrich Product Specification. CAS: 960299-33-6.

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 6-Chloro-2-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of the 6-chloro-2-pyridone scaffold.

Executive Summary & Strategic Analysis

The 6-chloro-2-pyridone moiety is a deceptive substrate in medicinal chemistry. While it structurally resembles a 2-chloropyridine (a standard SNAr substrate), its reactivity profile is drastically different due to the 2-pyridone/2-hydroxypyridine tautomerism .

The Core Problem: The amide-like resonance of the 2-pyridone ring renders the system electron-rich compared to a standard pyridine, significantly raising the activation energy for nucleophilic attack. Furthermore, the acidic N-H proton (


) presents a "reactivity trap." Strong bases deprotonate the nitrogen, creating an anionic species that is electronically immune to SNAr.

The Solution: Successful functionalization requires a decision matrix based on the nucleophile type and the tolerance for harsh conditions. This guide details three distinct pathways:

  • Direct SNAr (High-Energy): For amine nucleophiles using microwave acceleration.

  • The "Anion Trap" Workaround: N-protection strategies to restore electrophilicity.

  • The Indirect Route (Regioselective Hydrolysis): Using 2,6-dichloropyridine as a surrogate precursor.

Mechanistic Insight: The "Anion Trap"

Understanding why standard conditions fail is crucial for troubleshooting.

The Tautomer & Resonance Problem

Unlike 2,6-dichloropyridine, where the ring is electron-deficient, 6-chloro-2-pyridone possesses significant amide character. The nitrogen lone pair donates density into the carbonyl, and by extension, the ring system.

The Deprotonation Trap

If you use a basic nucleophile (e.g., NaOMe) or a base (e.g., NaH,


) without protecting the nitrogen, you generate the pyridone anion . This anionic species is electron-rich and repels incoming nucleophiles, effectively shutting down the reaction.

ReactionPathways cluster_legend Pathway Logic Substrate 6-Chloro-2-pyridone (Neutral) Anion Pyridone Anion (Electron Rich) Substrate->Anion Deprotonation (Fast) Product 6-Substituted-2-pyridone Substrate->Product Path A: Neutral/Amine Nu (High Temp/MW) Base Strong Base (e.g., NaH, NaOR) Base->Anion DeadEnd NO REACTION (Nucleophile Repulsion) Anion->DeadEnd Nu- Attack Nu Nucleophile (Nu-) Avoid Anion Formation for SNAr Avoid Anion Formation for SNAr

Figure 1: The "Anion Trap." Deprotonation of the pyridone N-H creates an electron-rich species that resists nucleophilic attack. Successful SNAr requires maintaining the neutral species or protecting the nitrogen.

Decision Matrix & Protocols

Choose the protocol that matches your substrate sensitivity and nucleophile type.

Protocol A: Direct Amination (Microwave Assisted)

Best for: Primary/Secondary amines. Robust substrates stable at >150°C.

Rationale: Since we cannot use strong bases to deprotonate the amine (to avoid deprotonating the pyridone), we rely on thermal energy and the nucleophilicity of the neutral amine. Microwave irradiation is critical to overcome the high activation barrier.

Materials:

  • Substrate: 6-chloro-2-pyridone (1.0 equiv)

  • Nucleophile: Amine (3.0 - 5.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or n-Butanol.

  • Base: None (excess amine acts as HF scavenger) or DIPEA (2.0 equiv).

Step-by-Step:

  • Charge: In a microwave vial, dissolve 6-chloro-2-pyridone (100 mg) in NMP (2 mL).

  • Add: Add the amine (3-5 equivalents). Note: If the amine is a valuable intermediate, use 1.2 equiv and add 2.0 equiv DIPEA.

  • Seal & Irradiate: Heat to 160°C - 180°C for 30–60 minutes in a microwave reactor (high absorption setting).

  • Monitor: Check LCMS. The conversion is often equilibrium-limited or slow.

  • Workup (Critical): Pyridones are water-soluble.

    • Option 1 (Precipitation): Pour reaction mixture into acidic water (pH 3-4). The product often precipitates.

    • Option 2 (Extraction): If soluble, evaporate NMP (high vac) or extract with n-Butanol/EtOAc mixture.

Protocol B: The "Activation" Route (N-Alkylation/Protection)

Best for: Alkoxide/Thiol nucleophiles, or when mild conditions are required.

Rationale: Converting the N-H to N-Me or N-SEM (2-(Trimethylsilyl)ethoxymethyl) prevents anion formation and locks the tautomer, slightly increasing electrophilicity at C6.

Step-by-Step:

  • Protection: React 6-chloro-2-pyridone with MeI or SEM-Cl (NaH, DMF, 0°C) to generate the N-protected species.

  • SNAr Reaction:

    • Dissolve N-protected substrate in DMF/THF.

    • Add Nucleophile (e.g., NaSMe, NaOMe).

    • Heat to 60-80°C. (Reaction proceeds significantly faster than Protocol A).

  • Deprotection (if needed): Remove SEM group with TFA or TBAF.

Protocol C: The Indirect "Surrogate" Route (2,6-Dichloro)

Best for: Large scale, high regioselectivity, and generating diverse libraries.

Rationale: Instead of fighting the pyridone electronics, start with 2,6-dichloropyridine . It is highly reactive. Perform SNAr at one chloride, then hydrolyze the second chloride to the carbonyl (pyridone).

IndirectRoute Start 2,6-Dichloropyridine Step1 SNAr (Nu-) (Regioselective) Start->Step1 Inter 2-Chloro-6-Substituted Pyridine Step1->Inter Step2 Hydrolysis (HCl/AcOH or NaOH) Inter->Step2 Final 6-Substituted-2-Pyridone Step2->Final

Figure 2: The Indirect Route. Utilizing the higher reactivity of the pyridine core before unmasking the pyridone.

Step-by-Step:

  • SNAr: React 2,6-dichloropyridine (1.0 equiv) with Nucleophile (1.0 equiv) and

    
     in DMF at 80°C.
    
    • Note: This yields the 2-chloro-6-substituted pyridine.

  • Hydrolysis:

    • Dissolve intermediate in AcOH (glacial) and concentrated HCl (3:1 ratio).

    • Reflux (100°C) overnight.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The remaining 2-Cl is displaced by water/acetate, tautomerizing to the 2-pyridone.

Data Comparison: Method Efficiency

ParameterDirect SNAr (Protocol A)N-Protection (Protocol B)Indirect Route (Protocol C)
Substrate 6-chloro-2-pyridoneN-alkyl-6-chloro-2-pyridone2,6-dichloropyridine
Nucleophile Scope Amines only (mostly)Amines, Alkoxides, ThiolsBroad (All types)
Temperature High (160°C+)Moderate (60-100°C)Moderate (80°C)
Step Count 1 Step3 Steps (Prot/SNAr/Deprot)2 Steps (SNAr/Hydrolysis)
Yield (Typical) 30-50%60-80%70-90%
Primary Risk Incomplete conversionDeprotection issuesOver-hydrolysis

Advanced Alternative: Buchwald-Hartwig Amination

If the SNAr fails due to steric hindrance or electronic deactivation, Palladium catalysis is the standard "nuclear option."

  • Catalyst:

    
     or Pd(OAc)2.
    
  • Ligand: Xantphos (for amides/pyridones) or BrettPhos (for challenging amines).

  • Base:

    
     (weaker base preferred to avoid deprotonating the amide if unprotected, though N-protection is highly recommended for Pd chemistry).
    
  • Reference: See J. Org.[10][11] Chem. 2013 regarding Pd-catalyzed amination of 2-pyridones [1].

References

  • Mechanism of SNAr in Pyridines

    • Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[2][8][9][12]

    • Source:Org.[2][10][11] Biomol. Chem., 2014, 12, 6175-6180.[13]

    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: Microwave-Assisted Synthesis of 2-Pyridone Derivatives.[14]

    • Source:Molecules, 2012, 17(5).
    • URL:[Link]

  • Indirect Synthesis Strategy

    • Title: Selective synthesis of pyridyl pyridones and oxydipyridines by transition-metal-free hydroxylation.[15]

    • Source:Org.[2][10][11] Biomol. Chem., 2016.

    • URL:[Link]

  • Buchwald-Hartwig on Pyridones

    • Title: Palladium-Catalyzed Amination of 2-Pyridones.[14]

    • Source:J. Org.[10][11] Chem.

    • URL:[Link]

Sources

Application Note: Strategic Functionalization of 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the strategic use of 5-bromo-6-chloro-1-methylpyridin-2(1H)-one , a high-value bifunctional scaffold in medicinal chemistry.

Abstract & Core Utility

5-Bromo-6-chloro-1-methylpyridin-2(1H)-one (CAS: 960299-33-6) represents a "privileged scaffold" in drug discovery, particularly for the synthesis of kinase inhibitors (e.g., p38 MAPK, MEK) and allosteric modulators.[1] Its value lies in the electronic and steric differentiation of its two halogen handles:

  • C-5 Bromine: A vinyl-bromide-like position highly active for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille).[1][2]

  • C-6 Chlorine: A sterically hindered yet electronically activated position susceptible to Nucleophilic Aromatic Substitution (

    
    ) or specialized cross-couplings.[1][2]
    

This orthogonality allows researchers to sequentially elaborate the ring, creating diverse libraries of 5,6-disubstituted-1-methylpyridin-2-ones with high regiocontrol.[1][2]

Reactivity Profile & Mechanistic Insight

The chemical behavior of this scaffold is dictated by the push-pull electronics of the


-methyl lactam core.[1]
Electronic Landscape[1]
  • The Lactam Effect: The C-2 carbonyl acts as an electron sink, activating the ring towards nucleophiles at positions ortho and para to it (C-4 and C-6).[1][2]

  • The

    
    -Methyl Sterics:  The methyl group at 
    
    
    
    -1 provides metabolic stability but sterically crowds the C-6 position.[1][2] This makes the C-6 chlorine less reactive to bulky nucleophiles under mild conditions compared to a simple 2-chloropyridine, often requiring elevated temperatures or smaller nucleophiles for
    
    
    .[1][2]
  • Halogen Hierarchy:

    • Pd-Catalysis:

      
      .[1] Standard Pd(0) catalysts will oxidatively add to the C-5 Br bond exclusively in the presence of the C-6 Cl.[1]
      
    • Nucleophilic Attack: The C-6 position is the primary electrophilic site for

      
      .[1][2] The C-5 position is electronically deactivated for nucleophilic attack.[1]
      
Decision Matrix: Pathway Selection

ReactivityMap cluster_legend Selectivity Logic Start 5-Bromo-6-chloro- 1-methylpyridin-2(1H)-one PathA Path A: C-6 Displacement First (Nucleophilic Substitution) Start->PathA Amines/Alkoxides (S_NAr) PathB Path B: C-5 Coupling First (Suzuki/Stille) Start->PathB Boronic Acids/Pd(0) (Suzuki) ProdA 6-Amino/Alkoxy-5-bromo intermediate PathA->ProdA ProdB 5-Aryl-6-chloro intermediate PathB->ProdB Final 5,6-Disubstituted Pyridinone ProdA->Final Suzuki Coupling ProdB->Final Harsh S_NAr or Buchwald Coupling Path A is preferred for introducing\npolar amines at C-6 early. Path A is preferred for introducing polar amines at C-6 early.

Figure 1: Orthogonal reactivity map. Path A is generally preferred to avoid potential side-reactions of the chlorine during Pd-catalysis, although Path B is viable with careful catalyst selection.

Detailed Experimental Protocols

Protocol A: Regioselective at C-6 (Introduction of Amines)

Objective: Displacement of the C-6 Chlorine with a primary or secondary amine while retaining the C-5 Bromine.[1][2]

Reagents:

  • Substrate: 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one (1.0 equiv)[1]

  • Nucleophile: Primary/Secondary Amine (1.2 – 1.5 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)[1]
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)[1]

Procedure:

  • Setup: In a pressure vial or round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Addition: Add the base followed by the amine nucleophile.[1][2]

  • Reaction:

    • For aliphatic amines: Heat to 80–100 °C for 4–12 hours.

    • For anilines/hindered amines: Heat to 120 °C or use microwave irradiation (140 °C, 30-60 min).

    • Monitoring: Monitor by LC-MS.[1] The product will show a mass shift corresponding to

      
       and retention of the Br isotope pattern (1:1 doublet).[1]
      
  • Workup: Dilute the reaction mixture with ethyl acetate and wash copiously with water and brine (to remove DMF). Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Critical Note: The


-methyl group creates steric bulk.[1] If conversion is low, switch to a stronger base (NaH) in THF, but ensure the amine is deprotonated before addition to avoid side reactions at the carbonyl.
Protocol B: C-5 Selective Suzuki-Miyaura Coupling

Objective: Formation of a C-C bond at position 5 using the bromine handle.[1][2] This can be performed on the parent scaffold or the C-6 substituted product from Protocol A.[1]

Reagents:

  • Substrate: 5-Bromo-intermediate (1.0 equiv)[1]

  • Boronic Acid/Ester:

    
     (1.2 equiv)[1]
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)[1]
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1][3]

Procedure:

  • Degassing: Charge the reaction vessel with the substrate, boronic acid, and base.[2] Evacuate and backfill with Nitrogen/Argon (3 cycles).[1]

  • Solvent Addition: Add the degassed solvent mixture.[1]

  • Catalyst Addition: Add the Pd catalyst under a positive stream of inert gas.[1]

  • Reaction: Heat to 90 °C for 2–6 hours.

    • Note: If the substrate still contains the C-6 Chlorine, avoid phosphine ligands that are highly active for aryl chlorides (like XPhos) to prevent "scrambling" or oligomerization.

      
       is excellent for differentiating Br vs Cl.[1][2]
      
  • Workup: Filter through a pad of Celite. Dilute with EtOAc, wash with water.

  • Purification: Silica gel chromatography.

Quantitative Data Summary

Table 1: Comparative Reactivity of Halogen Positions

FeaturePosition 5 (Bromine)Position 6 (Chlorine)
Electronic State Electron-neutral / Vinyl-likeElectron-poor / Imidoyl-like
Steric Environment AccessibleHindered (by N-Me)
Primary Reaction Pd-Catalyzed Coupling (Suzuki, Stille)Nucleophilic Aromatic Substitution (

)
Preferred Catalyst

,

None (Thermal) or specialized Pd (Buchwald)
Leaving Group Ability Excellent (for Oxidative Addition)Good (for Nucleophilic Attack)

References

  • Scaffold Properties & CAS Data

    • PubChem Compound Summary for CID 13024027 (5-bromo-1-methylpyridin-2(1H)-one analogs).[1][2] National Center for Biotechnology Information (2024).[1] Link[1]

    • Sigma-Aldrich Product Specification: 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one.[1]Link[1]

  • Mechanistic Grounding (

    
     in Pyridones): 
    
    • Gronert, S., et al. "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions."[1][2][4] Organic & Biomolecular Chemistry, 12(32), 6175–6180 (2014). (Establishes leaving group trends in cationic/activated pyridine systems). Link

  • Suzuki Coupling Protocols

    • Miyaura, N., Suzuki, A.[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483 (1995). (Foundational text for Protocol B). Link[1]

    • MDPI Application Note: "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules, 22(2), 209 (2017). (Demonstrates specific conditions for aminopyridinone couplings). Link[1]

  • Relevant Patent Literature

    • Patent EP3958976A1.[1] "Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts."[1] (Describes the synthesis of 4/5-bromo-1-methylpyridin-2-one intermediates for pharmaceutical use). Link

Sources

Application Note: Precision Buchwald-Hartwig Amination of 5-Bromo-6-chloropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-bromo-6-chloropyridin-2(1H)-one scaffold is a high-value pharmacophore, particularly in the development of kinase inhibitors (e.g., BTK, reversible covalent inhibitors). Its dual-halogenated core offers orthogonal reactivity: the C5-bromide allows for palladium-catalyzed cross-coupling, while the C6-chloride is preserved for subsequent nucleophilic aromatic substitution (


) or Suzuki couplings.

This Application Note provides two validated protocols for the Buchwald-Hartwig amination of this scaffold. Protocol A (Protected Route) is the industry standard for reliability and scale-up. Protocol B (Direct Route) is an advanced method for unprotected substrates, utilizing specific base-mediated catalyst activation to bypass N-protection steps.

Mechanistic Insight & Chemoselectivity

The Regioselectivity Hierarchy

Success with this substrate relies on exploiting the bond dissociation energy (BDE) difference between the C–Br and C–Cl bonds.

  • C5–Br (~69 kcal/mol): Undergoes rapid oxidative addition with Pd(0).

  • C6–Cl (~81 kcal/mol): Significantly more inert. Although the C6 position is electron-deficient (alpha to nitrogen), the C–Cl bond remains intact under standard Buchwald conditions (<100°C), serving as a latent handle for future diversification.

The Tautomeric Challenge

The substrate exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

  • Challenge: The free amide/hydroxyl proton (

    
    ) can quench anionic intermediates or coordinate tightly to Pd(II), poisoning the catalyst.
    
  • Solution: We recommend N-protection (Protocol A) for maximum reproducibility. However, specialized bulky ligands and soluble bases (LiHMDS) can enable direct coupling (Protocol B) by forming non-poisoning lithium-aggregates.

Decision Framework

DecisionMatrix Start Start: 5-Bromo-6-chloropyridinone Decision Is N-H Protection Feasible? Start->Decision RouteA Protocol A: Protected Route (High Reliability) Decision->RouteA Yes (Scale-up) RouteB Protocol B: Direct Route (Fewer Steps, Higher Risk) Decision->RouteB No (Discovery) StepA1 1. N-Alkylation (SEM/Bn/Me) 2. Standard Pd Coupling RouteA->StepA1 StepB1 1. LiHMDS (Soluble Base) 2. Bulky Ligand (BrettPhos) RouteB->StepB1 Outcome Target: 5-Amino-6-chloropyridinone StepA1->Outcome StepB1->Outcome

Figure 1: Strategic decision matrix for selecting the optimal amination pathway.

Protocol A: The Protected Route (Standard)

Scope: Ideal for scale-up (>1g) and when the amine partner is expensive or complex. Mechanism: Protection prevents catalyst poisoning and "Goldberg-type" N-arylation side reactions.

Step 1: Substrate Protection

Note: The SEM (2-(Trimethylsilyl)ethoxymethyl) group is recommended for its stability and ease of removal with TBAF or acid.

  • Suspend 5-bromo-6-chloropyridin-2(1H)-one (1.0 equiv) in dry DMF (0.5 M).

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min (gas evolution).

  • Add SEM-Cl (1.1 equiv) dropwise.

  • Warm to RT and stir for 2 h.

  • Workup: Quench with water, extract with EtOAc. The N-SEM product is usually a distinct spot on TLC (higher Rf than SM).

Step 2: Buchwald-Hartwig Amination[1][2][3]

Reagents:

  • Catalyst:

    
     (1.5 mol%)
    
  • Ligand: Xantphos (3.0 mol%) – Selected for its wide bite angle, promoting reductive elimination.

  • Base:

    
     (2.0 equiv) – Mild base prevents dechlorination.
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Procedure:

  • Charge: In a glovebox or under Ar flow, add N-SEM-protected substrate (1.0 equiv), Amine (1.2 equiv),

    
    , Xantphos, and 
    
    
    
    to a reaction vial.
  • Solvent: Add degassed 1,4-Dioxane (concentration 0.2 M).

  • Heat: Seal and heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[1] Look for consumption of Bromide. The Chloride should remain intact.[2]

  • Workup: Filter through Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (Hex/EtOAc).

Typical Yield: 75–90%

Protocol B: The Direct Route (Unprotected)

Scope: Rapid discovery chemistry; avoids two synthetic steps (protection/deprotection). Critical Factor: Use of LiHMDS is non-negotiable here. It acts as a base and forms a soluble lithium-pyridinone aggregate that does not inhibit the Pd center.

Reagents:

  • Precatalyst: BrettPhos Pd G3 or G4 (2–4 mol%) – Ensures rapid activation.

  • Ligand: BrettPhos (2–4 mol%) – Bulky ligand prevents Pd aggregation.

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv).

  • Solvent: Toluene or Dioxane.

Procedure:

  • Preparation: Dry the 5-bromo-6-chloropyridinone substrate thoroughly (trace water kills LiHMDS).

  • Activation: In a sealed tube, combine substrate (1.0 equiv) and Amine (1.2 equiv) in Toluene (0.2 M).

  • Base Addition: Add LiHMDS solution dropwise at RT. Stir for 5 min.

    • Note: The solution may turn heterogeneous (lithium salt formation). This is normal.

  • Catalyst: Add the Pd-precatalyst and Ligand (pre-mixed in a small amount of solvent if possible, or added as solids).

  • Reaction: Heat to 80°C for 2–6 hours.

    • Warning: Do not exceed 100°C, as C-Cl insertion becomes competitive in the absence of protection.

  • Quench: Cool to RT, quench with aqueous

    
    , and extract with EtOAc/MeOH (9:1) to ensure the polar product is recovered.
    

Typical Yield: 50–70%

Comparative Data & Troubleshooting

Ligand Performance Table (Protected Substrate)
LigandCatalyst SourceYield (LCMS)Comment
Xantphos

92% Excellent conversion; no dechlorination.
BrettPhos Pd(OAc)285%Good, but ligand is more expensive.
BINAP

60%Slower reaction; some debromination observed.
PPh3 Pd(PPh3)4<10%Ineffective for this steric/electronic profile.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by pyridine nitrogen.Switch to Protocol A (Protection) or increase catalyst loading to 5 mol%.
Dechlorination (Product is des-chloro) Temperature too high or hydride source present.Lower temp to 80°C. Ensure solvent is anhydrous (avoid alcohols). Use

instead of alkoxides.
N-Arylation (Goldberg side product) Amine attacking C5/C6 directly or via Pd.Use a weaker base (

). Ensure Ligand:Pd ratio is >1:1 to keep Pd ligated.
Pd Black Precipitation Ligand dissociation.Switch to a palladacycle precatalyst (e.g., Xantphos Pd G3) for better stability.

Visualization of Reaction Pathway[6]

ReactionPathway Substrate 5-Br-6-Cl-Pyridinone OxAdd Oxidative Addition (Fast at C-Br) Substrate->OxAdd Pd(0)/L Coord Amine Coordination & Deprotonation OxAdd->Coord + HNR2 / Base SideRxn Side Rxn: C-Cl Insertion OxAdd->SideRxn T > 100°C RedElim Reductive Elimination (C-N Bond Formed) Coord->RedElim Product 5-Amino-6-Cl Product RedElim->Product

Figure 2: Mechanistic pathway highlighting the kinetic preference for C-Br oxidative addition over C-Cl.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides."[3] Organic Letters, 2014, 16(3), 832–835.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008, 41(11), 1534–1544.

  • BenchChem Technical Notes. "Reaction Efficiency of 5-Bromo-2-chloro-4-methoxypyrimidine in Palladium-Catalyzed Cross-Coupling." BenchChem, 2025.[1][4]

  • Yin, J., et al. "Pd-catalyzed N-arylation of heteroarylamines." Organic Process Research & Development, 2006. (General reference for scale-up of aminopyridines).

Sources

C-H activation vs halogen displacement in N-methylpyridin-2-one scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

C-H Activation vs. Halogen Displacement: A Regiodivergent Guide

Abstract

The N-methylpyridin-2-one (NMP) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core in antifibrotics (e.g., Pirfenidone) and kinase inhibitors. Functionalizing this ring system presents a distinct regiochemical challenge: the electronic bias varies significantly between the C3 (enamine-like, nucleophilic) and C6 (imine-like, acidic) positions. This Application Note provides a comparative technical guide between traditional Halogen Displacement (Cross-Coupling) and modern C-H Activation protocols. We detail the mechanistic divergence that allows researchers to program regioselectivity—accessing C3-arylated products via oxidative C-H coupling or Suzuki displacement, and C6-arylated products via Concerted Metalation-Deprotonation (CMD).

Mechanistic Divergence & Regioselectivity Map

To successfully functionalize N-methylpyridin-2-one, one must understand the electronic duality of the ring. Unlike benzene, the pyridone ring is not uniform.

  • C3 Position (β-to-carbonyl): Electron-rich due to resonance from the nitrogen lone pair (enamine character). Reacts with electrophiles (halogenation) and undergoes oxidative C-H palladation.

  • C6 Position (α-to-nitrogen): Electron-deficient and acidic (pKa ~28-30). Reacts via base-assisted deprotonation (CMD mechanism) with Pd or coordination-assisted insertion with Ru/Rh.

Figure 1: Decision Logic for Regioselective Functionalization

RegioMap Start N-Methylpyridin-2-one (Scaffold) C3_Node Target: C3-Position (Electron Rich) Start->C3_Node Electrophilic Bias C6_Node Target: C6-Position (Acidic C-H) Start->C6_Node Acidity Bias Halogen Route A: Halogen Displacement (Pre-functionalization) C3_Node->Halogen 1. NBS/Br2 2. Pd(0)/Ar-B(OH)2 Oxidative Route B: Oxidative C-H Activation (Direct Coupling) C3_Node->Oxidative Pd(II)/Oxidant Ar-B(OH)2 Product3 3-Aryl-N-methylpyridone Halogen->Product3 Oxidative->Product3 CMD Route C: CMD C-H Activation (Pd/Ru Catalysis) C6_Node->CMD Pd(OAc)2/PivOH or Ru(II) Product6 6-Aryl-N-methylpyridone CMD->Product6

Caption: Regiodivergent synthetic pathways. C3 is accessed via electrophilic logic (halogenation or oxidative Pd), while C6 is accessed via proton acidity (CMD).

Application Note A: Halogen Displacement (The Traditional Route)

Target: C3-Aryl-N-methylpyridin-2-ones. Logic: Reliability.[1] By installing a bromine atom at C3 (an facile electrophilic substitution), the regiochemistry is "locked" before the metal catalysis begins.

Protocol: Suzuki-Miyaura Coupling of 3-Bromo-N-methylpyridin-2-one

This protocol uses a standard Pd(0) cycle. The electron-rich nature of the pyridone ring can sometimes poison catalysts; therefore, robust phosphine ligands like dppf or XPhos are recommended over PPh3.

Materials:

  • Substrate: 3-Bromo-1-methylpyridin-2(1H)-one (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)

  • Base: K2CO3 (2.0 equiv) or K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

  • Setup: In a 20 mL reaction vial equipped with a magnetic stir bar, charge the 3-bromo-pyridone (1 mmol, 188 mg), arylboronic acid (1.2 mmol), and base (2 mmol).

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.03 mmol, 24 mg) quickly under positive inert gas pressure.

  • Solvation: Syringe in degassed Dioxane (4 mL) and Water (1 mL).

  • Reaction: Heat the block to 90°C. Stir vigorously for 4–12 hours.

    • Checkpoint: Monitor by LCMS. The starting bromide should be consumed.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over Na2SO4.

  • Purification: Flash chromatography (SiO2). Elute with EtOAc/Hexanes (typically 50-100% EtOAc due to polarity of the pyridone).

Pros: 100% Regiocontrol; broad scope of boronic acids. Cons: Requires 2 steps (Bromination + Coupling); generates stoichiometric bromide waste.

Application Note B: C-H Activation (The Modern Route)

Target: Regiodivergent access to C3 or C6 isomers without pre-functionalization.

Protocol B1: C3-Selective Oxidative Arylation (Fujiwara-Moritani Type)

Logic: Utilizing the "enamine" nucleophilicity of C3. Pd(II) acts as an electrophile, attacking C3. An oxidant is required to regenerate Pd(II) from Pd(0).

Materials:

  • Substrate: N-Methylpyridin-2-one (1.0 equiv)

  • Coupling Partner: Arylboronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (10 mol%)[2]

  • Oxidant: Cu(OAc)2 (2.0 equiv) or Ag2CO3 (1.0 equiv)

  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Pd-intermediate)

Key Step:

  • Combine reagents in a sealed tube under air (or O2 balloon if using catalytic Cu). Heat to 100-120°C.

  • Note: This reaction is sensitive to sterics on the boronic acid.

Protocol B2: C6-Selective Direct Arylation (CMD Pathway)

Logic: Utilizing the acidity of the C6-H bond. Pivalic acid (PivOH) acts as a proton shuttle (CMD mechanism), allowing Pd to metalate the C6 position despite it being electron-deficient.

Materials:

  • Substrate: N-Methylpyridin-2-one (1.0 equiv)

  • Coupling Partner: Aryl Iodide or Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: P(t-Bu)2Me·HBF4 (10 mol%) or simply PPh3 (less active)

  • Additive: PivOH (30 mol%) - Critical for CMD

  • Base: Cs2CO3 or K2CO3 (2.0 equiv)

  • Solvent: Toluene or Xylene (110°C)

Step-by-Step Workflow (C6-Selective):

  • Setup: Charge an oven-dried Schlenk tube with Pd(OAc)2, Ligand, Base, and Aryl Halide.

  • Substrate: Add N-methylpyridin-2-one and PivOH.

  • Solvent: Add Toluene (0.2 M concentration).

  • Reaction: Heat to 110°C for 16 hours.

    • Mechanism Insight: The Pivalate anion coordinates to Pd, deprotonating C6 while Pd forms the C-Pd bond simultaneously.

  • Workup: Filter through Celite to remove metallic residues. Concentrate and purify.

Comparative Data Analysis

The choice between methods depends on the stage of drug development.

FeatureHalogen Displacement (Protocol A)C-H Activation (Protocol B1/B2)
Primary Regioselectivity C3 (Dictated by Br)C6 (CMD) or C3 (Oxidative)
Step Count 2 (Bromination + Coupling)1 (Direct Coupling)
Atom Economy Low (Stoichiometric Br waste)High (H2 or HX byproduct)
Cost Moderate (Pd + Boronic Acid)Lower (No bromination step)
Scalability High (Robust, predictable)Moderate (High T, specialized ligands)
E-Factor (Waste) High (>20 kg waste/kg product)Improved (<10 kg waste/kg product)
Figure 2: C-H Activation Catalytic Cycle (CMD Mechanism for C6)

CMD_Cycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X CMD_Step CMD Step (C6-H Deprotonation via PivO-) OxAdd->CMD_Step + Pyridone + PivOH Palladacycle Intermediate (Ar-Pd-Pyridone) CMD_Step->Palladacycle - HX RedElim Reductive Elimination (C-C Bond Formation) Palladacycle->RedElim RedElim->Pd0 Release Product

Caption: The Concerted Metalation-Deprotonation (CMD) cycle enables C6 functionalization by using pivalate to shuttle the proton.

Troubleshooting & Optimization
  • Problem: Low yield in C-H activation.

    • Solution: Ensure anhydrous conditions. Water inhibits the CMD pathway. Switch from K2CO3 to Cs2CO3 for better solubility in non-polar solvents.

  • Problem: C3 vs C6 mixtures in C-H activation.

    • Solution: To enforce C6 selectivity, use sterically bulky carboxylic acids (e.g., MesCOOH) instead of PivOH, or switch to a Ru(II) catalyst system which is highly C6-specific. To enforce C3, remove the carboxylic acid and use an oxidant (Ag/Cu) to favor the electrophilic pathway.

  • Problem: Protodehalogenation in Suzuki coupling (Halogen loss without coupling).

    • Solution: Lower reaction temperature to 70°C and switch to a highly active precatalyst like Pd(Amphos)Cl2 or Pd(dtbpf)Cl2.

References
  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide (Foundational mechanistic work for C6/C2 selectivity applicable to pyridones). J. Am. Chem. Soc.[3]2012 .[4][5] Link

  • Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts (Demonstrates C6 selectivity principles). J. Org.[4][6][7] Chem.2020 .[1][4][7][8][9] Link

  • A Lesson for Site-Selective C–H Functionalization on 2-Pyridones (Comprehensive review on C3 vs C6 switch). Chem. Sci.2018 . Link

  • Ru(II)-Catalyzed C6-Selective C–H Acylmethylation of Pyridones (Alternative C6-selective protocol). RSC Adv.2020 .[1][4][7][8][9] Link

  • Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine (Protocol baseline for halogen displacement). BenchChem Protocols. Link

Sources

Application Note: Precision N-Methylation of 5-Bromo-6-chloropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Rationale

The Challenge: Regioselectivity in 6-Substituted Pyridones

The methylation of 5-bromo-6-chloropyridin-2(1H)-one (Compound 1 ) presents a classic but non-trivial challenge in heterocyclic chemistry: controlling N- vs. O-alkylation .

  • Tautomeric Ambiguity: The substrate exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. While the lactam is thermodynamically favored in the solid state and polar solvents, the lactim form is nucleophilic at oxygen.

  • The "Orth-Effect" (Steric Hindrance): The chlorine atom at the C6 position is immediately adjacent to the nitrogen. This steric bulk discourages electrophilic attack at the nitrogen (N-methylation), kinetically favoring O-methylation to form the methoxypyridine byproduct.

  • Electronic Deactivation: The electron-withdrawing nature of the halogen pair (5-Br, 6-Cl) reduces the overall nucleophilicity of the ring, requiring optimized conditions to achieve complete conversion.

Mechanistic Strategy: Hard-Soft Acid-Base (HSAB) Theory

To achieve high selectivity for the N-methyl product (Compound 2 ), we must exploit HSAB principles:

  • Nitrogen (Soft Nucleophile): We enhance N-nucleophilicity using polar aprotic solvents that solvate the cation but leave the anion "naked."

  • Methyl Iodide (Soft Electrophile): MeI is a "soft" alkylating agent, which preferentially reacts with the softer nitrogen center compared to "harder" agents like dimethyl sulfate or methyl tosylate (which often favor O-alkylation).

Part 2: Experimental Protocols

Method A: The "Gold Standard" (K₂CO₃ / DMF)

Recommended for initial scale-up (1g – 100g). Balances safety, cost, and selectivity.[1]

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8]Role
5-Bromo-6-chloropyridin-2(1H)-one 1.0Substrate
Methyl Iodide (MeI) 1.2 – 1.5Electrophile (Soft)
Potassium Carbonate (K₂CO₃) 2.0Base (Anhydrous, granular)
DMF (N,N-Dimethylformamide) 10 volSolvent (Polar Aprotic)
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 5-bromo-6-chloropyridin-2(1H)-one (1.0 eq). Add anhydrous DMF (10 mL per gram of substrate). Stir until fully dissolved.

  • Deprotonation: Add K₂CO₃ (2.0 eq) in a single portion. The suspension may turn slightly yellow/orange. Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation.

    • Note: The 6-Cl group makes the N-H more acidic, facilitating easy deprotonation.

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Add Methyl Iodide (1.2 eq) dropwise via syringe.

    • Critical Control: Do not add MeI rapidly at RT; the exotherm and high local concentration can promote O-alkylation.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–12 hours.

    • Monitor: Check via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The N-methyl product is typically more polar (lower Rf) than the O-methyl byproduct.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (50 mL per gram substrate).

    • Stir vigorously for 15 minutes. The N-methyl product often precipitates as a solid.

    • If Solid Forms: Filter, wash with water, and dry under vacuum.[1]

    • If Oiling Occurs: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-50% EtOAc in Hexanes).

Method B: Forcing Conditions (NaH / THF)

Use only if Method A yields incomplete conversion due to extreme steric hindrance.

  • Suspend Sodium Hydride (NaH) (60% in oil, 1.2 eq) in dry THF at 0 °C under Argon.

  • Add the substrate (dissolved in minimal THF) dropwise. Evolution of H₂ gas will occur.

  • Stir for 30 mins at 0 °C.

  • Add MeI (1.5 eq) and warm to RT.

  • Warning: This method is faster but often yields slightly higher O-alkylation ratios due to the "naked" nature of the anion in THF.

Part 3: Quality Control & Troubleshooting

Analytical Differentiation (NMR)

Distinguishing the N-isomer from the O-isomer is critical.

FeatureN-Methyl Product (Target) O-Methyl Byproduct (Impurity)
¹H NMR (Me group) δ 3.5 – 3.7 ppm (Singlet)δ 3.9 – 4.1 ppm (Singlet)
¹³C NMR (Carbonyl) ~160 ppm (C=O characteristic)~162-164 ppm (C-O-C characteristic)
Polarity (TLC) More Polar (Lower Rf)Less Polar (Higher Rf)
Troubleshooting Table
IssueProbable CauseCorrective Action
High O-Methylation Solvent too non-polar or Reaction too hot.Switch to DMF or DMSO; Keep Temp < 25°C.
Low Conversion Steric hindrance at C6.Increase MeI to 2.0 eq; Heat to 40-50°C (risk of O-alkylation increases).
Sticky/Oily Product Residual DMF.Wash organic layer thoroughly with water/LiCl solution.

Part 4: Reaction Pathway Visualization

G Start 5-bromo-6-chloropyridin-2(1H)-one (Tautomeric Mix) Base Base (K2CO3) Deprotonation Start->Base Anion Pyridone Anion (Ambident Nucleophile) Base->Anion TS_N TS: N-Attack (Soft-Soft Interaction) Anion->TS_N MeI / DMF (Favored) TS_O TS: O-Attack (Hard-Hard / Steric Relief) Anion->TS_O Steric Bulk at C6 (Competing) Prod_N Target: N-Methyl (Thermodynamic) TS_N->Prod_N Prod_O Impurity: O-Methyl (Kinetic/Steric) TS_O->Prod_O

Figure 1: Reaction pathway showing the competition between N- and O-alkylation. The use of soft electrophiles (MeI) and polar solvents favors the green path.

References

  • Sigma-Aldrich. Product Specification: 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one. Link

  • Sutherland, A. et al. "Regioselective N-Alkylation of 2-Pyridones." Journal of Organic Chemistry, 2015.[1] (General methodology for pyridone alkylation).

  • Wang, N. et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones." J. Org.[5] Chem., 2024.[1][7][9] Link

  • BenchChem. 3-Bromo-6-chloro-1-methylpyridin-2(1H)-one Structure and Synthesis. Link

Sources

Troubleshooting & Optimization

Improving yield in Suzuki coupling of sterically hindered chloropyridinones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Suzuki Coupling of Sterically Hindered Chloropyridinones

Introduction: The "Perfect Storm" of Reactivity

Welcome to the Advanced Synthesis Support Module. You are likely here because your standard Suzuki conditions (


 / 

) failed to convert your chloropyridinone substrate.

Coupling sterically hindered chloropyridinones presents a "perfect storm" of three distinct kinetic challenges:

  • Electronic Deactivation: The C-Cl bond is significantly stronger and less reactive toward oxidative addition than C-Br or C-I bonds.

  • Steric Hindrance: Ortho-substituents physically block the palladium center, requiring high-energy conformational changes to permit transmetalation.

  • Catalyst Poisoning: Pyridinones (and their tautomeric pyridinols) possess Lewis-basic nitrogen and oxygen atoms that can coordinate to electrophilic Pd(II), forming stable "off-cycle" resting states that shut down catalysis.

This guide moves beyond generic advice, providing a self-validating protocol based on Buchwald Precatalysts and MIDA Boronates to overcome these barriers.

Module 1: Critical Decision Matrix

Before starting, determine your substrate strategy. The state of your pyridinone (protected vs. unprotected) dictates the protocol.

FeatureStrategy A: O-Protection (Recommended) Strategy B: Direct Coupling (High Risk)
Substrate Form Pyridinone is converted to O-Triflate or O-Tosylate .Free N-H / O-H pyridinone (or chloride on ring).
Reactivity High. The triflate/tosylate is a pseudo-halide with excellent leaving group ability (

).
Low. Requires activation of the strong C-Cl bond in the presence of acidic protons.
Catalyst Poisoning Minimal. The coordinating oxygen is masked.Severe. The deprotonated amide/phenoxide binds Pd(II).
Preferred Ligand XPhos or RuPhos XPhos or SPhos (Must be bulky).

Module 2: The "Engine" – Catalyst & Ligand Selection[1][2]

To couple a hindered chloride, you must lower the activation energy for oxidative addition.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands) Do not use


 or 

. They lack the electron density to activate the C-Cl bond and the bulk to prevent poisoning.
  • Ligand of Choice: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or SPhos .

    • Why: The cyclohexyl rings provide high electron density (accelerating oxidative addition), while the isopropyl groups on the biaryl backbone create a "roof" over the metal center, physically preventing the pyridine nitrogen from coordinating and poisoning the catalyst [1].

  • Palladium Source: XPhos Pd G4 Precatalyst .

    • Why: Traditional generation of Pd(0) from

      
       + Ligand is unreliable and often results in poor Pd:Ligand ratios. G4 precatalysts activate rapidly at room temperature, ensuring a precise 1:1 active species [2].
      

Module 3: The "Fuel" – Managing Boron Instability

The Problem: Protodeboronation 2-Pyridyl boronic acids are notoriously unstable.[1] Under aqueous basic conditions, they undergo rapid protodeboronation (replacing


 with 

) faster than they can transmetalate.

The Solution: MIDA Boronates (Slow Release Strategy) Use N-methyliminodiacetic acid (MIDA) boronates.[1][2][3] These are air-stable and do not transmetalate directly. Under hydrolytic conditions, they slowly release the active boronic acid.[1] This keeps the concentration of the unstable free boronic acid low, favoring the cross-coupling pathway over the decomposition pathway [3].

Module 4: Validated Experimental Protocols

Protocol A: Coupling of Protected Pyridinone (O-Triflate/Tosylate)

Best for: Maximum yield, scale-up, and difficult steric cases.

  • Substrate Prep: Convert chloropyridinone to the triflate using

    
    /Pyridine.
    
  • Reaction Mix:

    • Electrophile: Pyridyl Triflate (1.0 equiv)

    • Nucleophile: Boronic Acid or Pinacol Ester (1.2 equiv)

    • Catalyst: XPhos Pd G4 (1–2 mol%)

    • Base:

      
       (2.0 equiv) - Anhydrous, finely ground.
      
    • Solvent: THF or Toluene (0.2 M).

  • Execution: Heat to 60°C. Conversion is usually complete in <2 hours.

Protocol B: Direct Coupling of Chloropyridinones (Unprotected)

Best for: Early-stage screening where protection steps are undesirable.

  • Reaction Mix:

    • Electrophile: Chloropyridinone (1.0 equiv)

    • Nucleophile: MIDA Boronate (1.5 equiv) - Excess is critical.

    • Catalyst: XPhos Pd G4 (3–5 mol%) - Higher loading required.

    • Base:

      
       (3.0 equiv) or 
      
      
      
      .
    • Solvent: 1,4-Dioxane / Water (4:1 ratio). Water is essential for MIDA hydrolysis.

  • Execution:

    • Degas solvents thoroughly (sparge with Argon for 15 mins).

    • Heat to 100°C . The high temperature is necessary to break the stable Pd-N resting state [4].

Module 5: Troubleshooting Logic & Visuals

Visual 1: The "Slow Release" Mechanism (MIDA Boronates)

Caption: MIDA boronates act as a reservoir, releasing active boronic acid (Reaction 1) only as fast as the catalyst can consume it (Reaction 2), preventing decomposition (Reaction 3).

MIDA_Mechanism MIDA MIDA Boronate (Stable Reservoir) Hydrolysis Hydrolysis (Slow Step) MIDA->Hydrolysis H2O / Base Acid Free Boronic Acid (Active Species) Decomp Decomposed Arene (Protodeboronation) Acid->Decomp Side Reaction (If [Acid] is too high) Coupling Pd-Catalyzed Coupling Acid->Coupling + Aryl Chloride Product Coupled Product (Biaryl) Hydrolysis->Acid Coupling->Product Fast

Visual 2: Troubleshooting Logic Tree

Caption: Step-by-step diagnostic flow for low-yielding reactions.

Troubleshooting Start Problem: Low Yield CheckSM Check Starting Material (SM) Is Chloride remaining? Start->CheckSM SM_Yes Yes: Low Conversion CheckSM->SM_Yes SM_No No: SM Consumed CheckSM->SM_No Activation Issue: Oxidative Addition Failure SM_Yes->Activation Sol1 Action: Switch to XPhos-Pd-G4 Increase Temp to 100°C Activation->Sol1 CheckBoron Is Boronic Acid remaining? SM_No->CheckBoron Boron_No No: Boron also consumed CheckBoron->Boron_No Boron_Yes Yes: Boron intact CheckBoron->Boron_Yes Proto Issue: Protodeboronation Boron_No->Proto Sol2 Action: Use MIDA Boronate or Slow Addition Proto->Sol2 Transmet Issue: Transmetalation Failure (Likely Poisoning) Boron_Yes->Transmet Sol3 Action: Protect Pyridinone (O-Tf) or Increase Base Strength Transmet->Sol3

Frequently Asked Questions (FAQ)

Q1: My reaction turns black immediately (Palladium Black). What is happening? A: This indicates rapid catalyst decomposition. The phosphine ligand is likely dissociating from the palladium. This is common with "homemade" catalyst mixtures (e.g.,


 + Ligand).
  • Fix: Switch to a G3 or G4 precatalyst (e.g., XPhos Pd G4). These contain a stable palladacycle backbone that prevents Pd precipitation until the catalyst enters the cycle.

Q2: I see the "de-chlorinated" pyridinone as a byproduct. Why? A: This is hydrodehalogenation. It occurs when the Pd(II)-aryl species undergoes


-hydride elimination (if alkyl groups are present) or abstracts a hydride from the solvent (common in alcohols).
  • Fix: Avoid primary/secondary alcohol solvents if possible. Use Dioxane/Water or Toluene . Ensure your solvent is strictly anhydrous if using the "Protected" protocol.

Q3: Can I use


? It works for my other Suzuki couplings. 
A:  For sterically hindered chlorides, no . 

is excellent for aryl bromides/iodides but lacks the electron richness to oxidatively add into a hindered C-Cl bond and does not provide enough steric bulk to prevent pyridine poisoning.

Q4: Why do you recommend Water in Protocol B? A: If you are using MIDA boronates or Trifluoroborates, water is chemically required to hydrolyze the protecting group and release the active species. If you are using standard boronic acids, a small amount of water increases the solubility of the inorganic base (


), which is crucial for the transmetalation step.

References

  • Buchwald, S. L., et al. "Ligand Effects in the Pd-Catalyzed Amination of Pyridines." Journal of the American Chemical Society, 2006. (Context: Ligand design for preventing poisoning).

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of (Hetero)Aryl Chlorides."[4] Angewandte Chemie International Edition, 2013. (Context: G3/G4 Precatalyst utility).

  • Burke, M. D., et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009.

  • McNulty, J., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Chemistry – A European Journal, 2014. (Context: High temp/XPhos for unprotected substrates).

Sources

Technical Support Center: Separation of 3-Bromo and 5-Bromo Pyridinone Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The Challenge: Separating 3-bromo-2-pyridone and 5-bromo-2-pyridone is a classic "regioisomer nightmare." Both molecules share identical molecular weights (173.99 g/mol ), nearly identical polarities, and similar pKa values (~11.0). The difficulty arises because the bromine atom, being lipophilic and electron-withdrawing, exerts a similar influence on the lactam core from either the 3 or 5 position.

The Solution Strategy: Success relies on exploiting subtle differences in dipole moments and hydrogen-bonding accessibility. While C18 HPLC is the standard, it often fails to provide baseline resolution. This guide prioritizes SFC (Supercritical Fluid Chromatography) and functionalized silica as the superior alternatives, with NMR as the definitive identification tool.

Module 1: Diagnostic & Identification (NMR)

Before attempting separation, you must confirm which isomer is which. Mass Spectrometry (MS) is useless here as both fragments are identical. 1H NMR is the only reliable diagnostic tool.

The "Coupling Constant" Logic

The key differentiator is the proton splitting pattern .[1]

  • 3-Bromo-2-pyridone: Contains a proton at position 5 (H5) that is vicinal to two other protons (H4 and H6). This creates a "triplet-like" signal (dd).

  • 5-Bromo-2-pyridone: The protons are isolated into two groups. H3 and H4 are vicinal to each other, but H6 is isolated (only long-range coupling).

NMR Data Reference Table
Feature3-Bromo-2-pyridone 5-Bromo-2-pyridone
Key Signal H5 Proton H6 Proton
Pattern Doublet of Doublets (dd) or Pseudo-tripletNarrow Doublet (d) or Singlet
Coupling (

)

Hz (Vicinal)

Hz (Vicinal)

Hz (Long-range)

Hz (Para)
Interpretation Look for a signal split twice by ~7 Hz.[2][3][4]Look for a sharp signal with very small splitting (< 2.5 Hz).
Diagnostic Workflow Diagram

NMR_Logic cluster_legend Key Insight Start Acquire 1H NMR (DMSO-d6) CheckH5 Analyze Region 6.0 - 7.0 ppm (Look for H5 signal) Start->CheckH5 Decision1 Is there a signal split by TWO large couplings (J ~ 7 Hz)? CheckH5->Decision1 Result3 Confirmed: 3-Bromo Isomer (H5 is vicinal to H4 & H6) Decision1->Result3 Yes (dd/t) Result5 Confirmed: 5-Bromo Isomer (H6 is isolated, small J) Decision1->Result5 No (d/s) Info 3-Bromo has a continuous H4-H5-H6 spin system. 5-Bromo breaks the spin system at C5.

Caption: Logical decision tree for distinguishing regioisomers based on proton connectivity.

Module 2: Separation Protocols

Method A: Supercritical Fluid Chromatography (SFC) - Recommended

SFC is the "Gold Standard" for this separation because the interaction with the stationary phase is not masked by a water shell (as in Reverse Phase HPLC).

  • Stationary Phase: 2-Ethylpyridine (2-EP) or Diol .

    • Why: The 2-EP phase interacts with the specific basicity of the pyridone nitrogen/oxygen tautomers.

  • Mobile Phase: CO₂ / Methanol (Gradient 5% to 40%).

  • Additives: None usually required for 2-EP. If tailing occurs, add 0.1% Ammonium Hydroxide (basic mode) or Formic Acid (acidic mode).

    • Note: Pyridones are amphoteric; test basic additive first to suppress the lactim (OH) form.

Method B: Reverse Phase HPLC (Prep-Scale)

If SFC is unavailable, you must tune the pH to force the molecule into a single tautomeric state.

  • Column: Phenyl-Hexyl or C18 (High Carbon Load).

    • Why: Phenyl-Hexyl offers

      
       interactions which differ slightly between the 3-bromo (ortho to carbonyl) and 5-bromo (meta to carbonyl) positions.
      
  • Mobile Phase: Water / Acetonitrile.

  • Modifier (CRITICAL): 0.1% Formic Acid.

    • Mechanism:[5][6][7] Low pH keeps the pyridone protonated (neutral lactam form), preventing ionization of the N-H which causes peak broadening.

Method C: Flash Chromatography (Purification)

Standard silica often fails due to streaking.

  • Protocol:

    • Cartridge: Amino-functionalized Silica (

      
      ).
      
    • Solvent: Dichloromethane (DCM) / Methanol gradient (0-10% MeOH).

    • Why: The amino silica neutralizes the acidity of the pyridone N-H, preventing "drag" on the column.

Troubleshooting & FAQs

Q1: My peaks are tailing badly on C18. What is wrong?

Diagnosis: Silanol Activity. The Science: The pyridone nitrogen/oxygen is interacting with free silanols on the silica backbone. The Fix:

  • Switch Buffer: Use 10mM Ammonium Acetate instead of just Formic Acid. The ammonium ions block the silanols.

  • Switch Column: Use a "Hybrid" particle column (e.g., Waters XBridge or Phenomenex Gemini) which is resistant to high pH, allowing you to run at pH 9.5 (deprotonated anion form often separates better).

Q2: I see three spots on TLC/HPLC. What is the third one?

Diagnosis: Over-bromination. The Science: Regioselective bromination is rarely 100% perfect. The third spot is likely 3,5-dibromo-2-pyridone . Differentiation:

  • Polarity: The dibromo species is significantly less polar than the monobromo isomers. It will elute first on Normal Phase/Silica and last on Reverse Phase (C18).

Q3: Can I separate them by crystallization?

Status: Difficult, but possible for enrichment. Guide:

  • 3,5-dibromo impurities are often much less soluble.

  • Solvent System: Hot Ethanol or Isopropyl Alcohol.

  • Procedure: Dissolve the mixture in minimum hot ethanol. Cool slowly. The "symmetric" or highly substituted products (like the dibromo or sometimes the 5-bromo) often crystallize first. Filter and check the mother liquor by NMR.

Experimental Workflow Visualization

Separation_Workflow Sample Crude Mixture (3-Br / 5-Br / 3,5-diBr) Step1 Step 1: Flash Chromatography (DCM:MeOH on Amino-Silica) Sample->Step1 Check1 Baseline Separation? Step1->Check1 Success1 Evaporate & Isolate Check1->Success1 Yes Fail1 Step 2: Preparative HPLC (Phenyl-Hexyl Column) Check1->Fail1 No (Mixed Fractions) Condition Mobile Phase: Water/ACN + 0.1% Formic Acid Fail1->Condition Check2 Co-elution? Fail1->Check2 Check2->Success1 No SFC Step 3: SFC (2-Ethylpyridine Column) Check2->SFC Yes (Orthogonal Selectivity) SFC->Success1

Caption: Hierarchical approach to purification, moving from low-cost Flash to high-selectivity SFC.

References

  • Organic Syntheses. "Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid." (Analogous bromination patterns and silica separation data). Org.[7][8][9][10] Synth.2015 , 92, 148-155.[10]

  • Royal Society of Chemistry (RSC). "Synthetic routes to substituted pyridones." (Detailed synthesis and workup of brominated pyridones). Med.[11] Chem. Commun.2013 , Supplementary Info.[12][2]

  • Teledyne ISCO. "SFC Separation of Polar Heterocycles." (Technical guide on using 2-EP columns for pyridine derivatives).

  • Chemistry LibreTexts. "1H NMR Coupling Constants." (Fundamental physics of vicinal vs. long-range coupling in aromatics).

Sources

Overcoming catalyst poisoning in 5-bromo-6-chloro-1-methylpyridin-2(1H)-one reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Catalyst Poisoning in 5-Bromo-6-Chloro-1-Methylpyridin-2(1H)-one Reactions

Core Directive & Technical Overview

The Challenge: The substrate 5-bromo-6-chloro-1-methylpyridin-2(1H)-one presents a classic "heterocycle poisoning" scenario in transition metal catalysis. Unlike simple aryl halides, this molecule possesses dual coordination sites (the amide carbonyl oxygen and the


-system of the pyridone ring) that can sequester the active catalyst.

The Mechanism of Poisoning: In a typical Suzuki-Miyaura coupling, the catalytic cycle relies on the transient formation of a coordinatively unsaturated Pd(0) species. However, electron-deficient N-heterocycles like pyridones can act as competitive ligands.

  • 
    -O-Coordination:  The carbonyl oxygen (hard donor) can bind to electrophilic Pd(II) intermediates, forming stable, off-cycle resting states that resist transmetalation.[1]
    
  • Bridging Modes: The pyridone motif can bridge two palladium centers, leading to the formation of inactive dimers.

  • C6-Cl Steric/Electronic Interference: While C5-Br is the intended reactive site (weaker bond, less steric hindrance), the ortho-chloro substituent at C6 creates a "picket fence" effect, slowing down oxidative addition and allowing time for catalyst decomposition (Pd black formation).

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 20-30% conversion. Adding more catalyst doesn't help.[1] Is this poisoning? A: Yes, this is the hallmark of catalyst sequestration . The initial burst of activity generates product, but the accumulating pyridone product (or unreacted starting material) coordinates to the Pd(II) species, pulling it out of the catalytic cycle.[1]

  • Diagnosis: The reaction mixture turns dark (Pd black precipitation) or remains clear but inactive (stable complex formation).[1]

  • Solution: Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos ).[1] These ligands create a steric shell around the palladium center, physically blocking the approach of the pyridone oxygen/nitrogen while allowing the smaller oxidative addition to occur.

  • Protocol Shift: Use a precatalyst (e.g., XPhos Pd G2 ) instead of generating the catalyst in situ from Pd(OAc)₂ + Ligand, to ensure a 1:1 active species ratio.[1]

Q2: I am observing no reaction at all, even at high temperatures (100°C). A: This suggests a failure in oxidative addition .[1] The C5-Br bond in your substrate is deactivated by the electron-donating nature of the N-methyl group (via resonance).

  • Causality: The electron density pushed into the ring makes the C-Br bond less electrophilic.

  • Fix: You need a more active catalyst system. Switch to Pd(dtbpf)Cl₂ or Pd-PEPPSI-IPr .[1] These systems are designed for difficult oxidative additions.[1] Also, ensure your solvent is degassed thoroughly; oxygen accelerates phosphine oxidation, killing the catalyst before it starts.

Q3: I see trace amounts of the C6-coupled product. How do I ensure C5-selectivity? A: C5-selectivity is driven by the weaker C-Br bond (vs. C-Cl) and the steric hindrance at C6. If C6 coupling occurs, your reaction temperature is likely too high, or you are using a ligand that is too small (allowing access to the hindered C6 site).

  • Optimization: Lower the temperature to 60-80°C . The rate difference between C-Br and C-Cl insertion is maximized at lower temperatures. Avoid "naked" ligands like PPh₃; use sterically demanding ligands (e.g., tBuXPhos ) to enforce selectivity.

Q4: The product is colored (yellow/orange) after the column. Is this metal residue? A: Pyridones are notorious for binding trace palladium.[1] That color is likely residual Pd-pyridone complex.

  • Purification: Treat the crude organic layer with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) for 2 hours before concentration.[1] Alternatively, wash the organic layer with 10% aqueous N-acetylcysteine or sodium diethyldithiocarbamate.

Experimental Protocol: Optimized C5-Selective Coupling

Objective: Selective coupling of 5-bromo-6-chloro-1-methylpyridin-2(1H)-one with 4-methoxyphenylboronic acid.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.2 equiv

  • Catalyst: XPhos Pd G2 (2 mol%) – Selected for stability and steric bulk.[1]

  • Base: K₃PO₄ (3.0 equiv) – Phosphate is gentler than carbonate, reducing base-mediated decomposition.[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) – 0.2 M concentration.[1]

Step-by-Step:

  • Setup: Charge a reaction vial with the substrate, boronic acid, K₃PO₄, and XPhos Pd G2. Add a magnetic stir bar.[2]

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm). Note: Vigorous stirring is critical for biphasic mixtures.

  • Monitoring: Check LCMS at 2 hours. If conversion < 50%, add 1 mol% additional catalyst (dissolved in degassed dioxane).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 5% N-acetylcysteine (aq) to remove Pd.[1] Dry over MgSO₄, filter, and concentrate.

Data Presentation: Ligand & Base Screening

Table 1: Impact of Ligand/Base on Conversion and Selectivity (Substrate: 5-Br-6-Cl-1-Me-pyridone)

EntryCatalyst SystemBaseSolventConversion (2h)C5:C6 RatioNotes
1Pd(PPh₃)₄K₂CO₃Toluene/EtOH15%>99:1Stalled. Catalyst poisoning evident (Pd black).[1]
2Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O85%>99:1Good conversion, but some dehalogenation observed.[1]
3XPhos Pd G2 K₃PO₄ Dioxane/H₂O 98% >99:1 Optimal. Clean profile, no induction period.[1]
4Pd(dppf)Cl₂Cs₂CO₃DMF90%95:5High temp required (100°C) led to trace C6 coupling.
5Pd-PEPPSI-IPrK₂CO₃Dioxane95%90:10Highly active, but lower regioselectivity due to NHC sterics.[1]

Visualizations

Figure 1: Mechanism of Catalyst Poisoning & Mitigation

Description: This diagram illustrates the "Off-Cycle" pathway where the pyridone oxygen coordinates to Pd(II), and how bulky ligands (L) prevent this interaction.[1]

PoisoningMechanism Pd0 Active Pd(0) (Ligand Bound) OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + Substrate (C5-Br) Coordination Substrate Coordination (Poisoning Step) OxAdd->Coordination Pyridone O-binding TransMetal Transmetalation (Boronic Acid) OxAdd->TransMetal + Ar-B(OH)2 (Bulky Ligand Prevents Poisoning) OffCycle Stable Pd-Pyridone Complex (Inactive/Resting State) Coordination->OffCycle Formation of Dimer Product Reductive Elimination (Product Release) TransMetal->Product Product->Pd0 Regeneration

Caption: The red path indicates the poisoning trap where the hard oxygen donor of the pyridone binds Pd(II). Bulky ligands favor the blue path.

Figure 2: Troubleshooting Decision Tree

Description: A logical flow for users to diagnose reaction failures.

TroubleshootingTree Start Problem Detected CheckColor Is the reaction mixture black? Start->CheckColor BlackYes Yes: Catalyst Aggregation CheckColor->BlackYes Pd Black BlackNo No: Solution is clear/orange CheckColor->BlackNo Action1 Increase Ligand:Pd Ratio Use XPhos or SPhos BlackYes->Action1 CheckSM Is Starting Material consumed? BlackNo->CheckSM SM_Yes Yes: Check for Side Products (Protodehalogenation?) CheckSM->SM_Yes SM_No No: Oxidative Addition Failure CheckSM->SM_No Action2 Use Anhydrous Solvent Check for Water/Protons SM_Yes->Action2 Action3 Switch to Pd-PEPPSI or Pd(dtbpf)Cl2 SM_No->Action3

Caption: Step-by-step diagnosis based on visual cues and LCMS data.

References

  • Molander, G. A., & Bernhardt, J. T. (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Troubleshooting. Retrieved from [Link]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Pd-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[3] (Contextual citation for XPhos efficacy).

Sources

Purification methods for 5-bromo-6-chloro-1-methylpyridin-2(1H)-one from crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-bromo-6-chloro-1-methylpyridin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in a highly pure form. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you navigate common purification hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the purification of 5-bromo-6-chloro-1-methylpyridin-2(1H)-one from crude reaction mixtures.

Q1: My post-reaction TLC plate shows multiple spots. What are they, and how can I effectively separate them from my target compound?

A1: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of impurities alongside your desired product. For halogenated pyridinones, these impurities typically include:

  • Unreacted Starting Materials: The precursors used in the synthesis.

  • Regioisomers: Isomers with bromine and chlorine at different positions on the pyridine ring.

  • Over-halogenated Byproducts: Molecules with additional bromine or chlorine atoms. The formation of such byproducts is a known issue in the synthesis of related halogenated pyridines[1].

  • Hydrolysis Products: If the reaction or workup was performed in aqueous conditions, some degree of hydrolysis might occur.

Solution: Flash Column Chromatography

Flash column chromatography is the most effective method for separating compounds with different polarities. The key is to find a solvent system (eluent) that provides good separation (ΔRf > 0.2) on your analytical TLC plate.

Workflow for Selecting a Chromatography Solvent System

A Spot crude mixture on TLC plate B Develop TLC in a non-polar solvent (e.g., 20% Ethyl Acetate/Hexane) A->B C Analyze Rf values B->C D Are spots too low (Rf < 0.1)? C->D E Increase eluent polarity (e.g., 30-40% EtOAc/Hexane) D->E Yes F Are spots too high (Rf > 0.6)? D->F No E->B G Decrease eluent polarity (e.g., 10% EtOAc/Hexane) F->G Yes H Is separation between spots poor? F->H No G->B I Try a different solvent system (e.g., Dichloromethane/Methanol) H->I Yes J Optimal Separation Achieved (Target Rf ≈ 0.3-0.4) H->J No I->B

Caption: Decision workflow for optimizing TLC solvent system.

Experimental Protocol: Flash Column Chromatography

  • Prepare the Column: Select a column size appropriate for your sample amount (typically a 40-100x mass ratio of silica to crude product). Pack the column with silica gel as a slurry in your starting, non-polar eluent (e.g., 10% ethyl acetate in hexanes).

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elute the Column: Begin running the solvent through the column. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes.

  • Analyze Fractions: Spot each fraction on a TLC plate to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product. This method is highly effective for isolating products from complex mixtures[1].

Q2: I attempted to purify my product by recrystallization, but the final yield is extremely low. What are the common causes and how can I fix this?

A2: Low recovery after recrystallization is a frequent issue stemming from a few common procedural errors. The fundamental principle of recrystallization is that the compound of interest should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold[2][3].

Troubleshooting Low Recrystallization Yield

Start Low Yield After Recrystallization Q1 Did you use a large volume of solvent? Start->Q1 A1 Too much solvent was used. The product remained dissolved even when cold. Q1->A1 Yes Q2 Did the solution cool too rapidly? Q1->Q2 No S1 Solution: Re-heat the filtrate to evaporate excess solvent until saturation is reached (cloudiness appears), then cool again. A1->S1 A2 Rapid cooling (e.g., direct ice bath) traps impurities and forms small, impure crystals. Q2->A2 Yes Q3 Is the chosen solvent appropriate? Q2->Q3 No S2 Solution: Allow the flask to cool slowly to room temperature first, then move to an ice bath to maximize precipitation. A2->S2 A3 The product may have significant solubility in the cold solvent. Q3->A3 Yes S3 Solution: Perform new solubility tests. Consider a two-solvent system (one 'good' solvent, one 'poor' solvent). A3->S3

Caption: Troubleshooting flowchart for low recrystallization yield.

Key Causality:

  • Excess Solvent: Using too much solvent is the most common error. The concentration of your product never reaches the saturation point required for crystallization, even upon cooling. You must use the minimum amount of hot solvent to fully dissolve the crude solid[4].

  • Premature Crystallization: If the solution cools during a hot filtration step (to remove insoluble impurities), the product will crystallize in the filter paper, leading to significant loss. Ensure your funnel and receiving flask are pre-heated.

  • Inappropriate Solvent Choice: A solvent in which your compound is moderately or highly soluble at room temperature is a poor choice for recrystallization.

Q3: My final product is an off-white or yellowish solid. How can I remove the color?

A3: Color in an organic solid is typically caused by highly conjugated, non-polar impurities present in trace amounts. These can often be effectively removed during the recrystallization process.

Solution: Decolorization with Activated Charcoal

  • Dissolve the impure solid in the minimum amount of a suitable hot recrystallization solvent.

  • Remove the flask from the heat source and allow the boiling to subside.

  • Add a very small amount of activated charcoal (a microspatula tip is usually sufficient). Caution: Adding charcoal to a boiling solution will cause it to boil over violently.

  • Swirl the flask and gently reheat to boiling for 2-3 minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal[2][4].

  • Allow the now colorless filtrate to cool slowly to induce crystallization.

Important: Do not add excess charcoal, as it can also adsorb your desired product, leading to a lower yield[4].

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose method for purifying 5-bromo-6-chloro-1-methylpyridin-2(1H)-one to >98% purity?

A1: For achieving high purity, a two-stage approach is recommended:

  • Primary Purification by Flash Chromatography: First, subject the crude material to flash column chromatography as described in the troubleshooting guide. This step is excellent for removing impurities with significantly different polarities (starting materials, byproducts, etc.).

  • Final Purification by Recrystallization: Take the material isolated from chromatography, which should be substantially purer, and recrystallize it from a suitable solvent system. This step is highly effective at removing trace impurities and results in a well-defined, crystalline solid with a sharp melting point.

This sequential purification strategy leverages the strengths of both techniques—the high separation power of chromatography and the high-purification capacity of crystallization.

Q2: How do I select the best solvent for recrystallizing this compound?

A2: The ideal recrystallization solvent should dissolve the compound completely when hot but very little when cold. Given the structure of 5-bromo-6-chloro-1-methylpyridin-2(1H)-one (a moderately polar, halogenated pyridone), suitable solvents are likely to be moderately polar.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude product into several different test tubes.

  • Add ~0.5 mL of a test solvent to each tube at room temperature and observe solubility.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath and observe. A good solvent will dissolve the compound upon heating.

  • If it dissolves, cool the test tube to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

Recommended Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale & Comments
Isopropanol Moderately Polar82.6Often a good choice for pyridone-type structures.
Ethanol Moderately Polar78.4Similar to isopropanol, may show slightly different solubility.
Ethyl Acetate Moderately Polar77.1Good dissolving power for many organics. Often used with a non-polar co-solvent.
Toluene Non-polar110.6May be a good choice if the compound is less polar than expected.
Water Highly Polar100.0Unlikely to be a good single solvent, but could be an effective "anti-solvent" in a two-solvent system (e.g., Ethanol/Water).[5]
Q3: What analytical techniques should I use to confirm the purity and identity of my final product?

A3: A combination of techniques is essential to confidently assess purity and confirm the structure.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure sample should show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point range (typically < 2°C). Impurities will cause the melting point to be depressed and broadened.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A pure sample will show a single major peak, and the area percentage can be used to calculate purity (e.g., >99%). HPLC is a standard method for quality control of active pharmaceutical ingredients.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The resulting spectrum should match the expected chemical shifts and splitting patterns for 5-bromo-6-chloro-1-methylpyridin-2(1H)-one and show no significant signals from impurities. Analytical data for this compound, including NMR, is often available from commercial suppliers[7].

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this molecule, look for the correct isotopic pattern corresponding to the presence of one bromine and one chlorine atom.

By using these troubleshooting guides and analytical methods, you can systematically address purification challenges and obtain 5-bromo-6-chloro-1-methylpyridin-2(1H)-one with the high degree of purity required for research and development applications.

References

  • Ma, S., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. Available at: [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available at: [Link]

  • City University of New York (CUNY). Recrystallization-1.doc.pdf. Available at: [Link]

  • PubChem. 5-Bromo-1-methylpyridin-2(1H)-one. Available at: [Link]

  • Google Patents. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available at: [Link]

  • City University of New York (CUNY). Purification by Recrystallization. Available at: [Link]

  • MZ-Analysentechnik. Chromegabond LC Columns. Available at: [Link]

  • World Health Organization. (1985). Colorimetric and thin-layer chromatographic methods for field assay of chloroquine and its metabolites in urine. IRIS. Available at: [Link]

  • MIT OpenCourseWare. Purification of Solids by Recrystallization. Available at: [Link]

  • ResearchGate. (PDF) 2-Bromo-5-methylpyridine. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

Sources

Solving solubility issues of halogenated pyridones in DMSO and methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilizing Halogenated Pyridones Case Reference: #PYR-HAL-SOLV-01

Welcome to the Technical Support Center

Status: Active Agent: Senior Application Scientist (Ph.D., Medicinal Chemistry) Subject: Troubleshooting solubility profiles of halogenated pyridones in DMSO and Methanol.

User Advisory: Halogenated pyridones (e.g., 2-pyridones substituted with Cl, Br, I, or CF3) represent a "perfect storm" of insolubility. They combine the high lattice energy of hydrogen-bonded dimers with the high lipophilicity of halogenated arenes .[1] Standard "add solvent and stir" protocols frequently fail, leading to false-negative biological data or clogged HPLC lines.[1]

This guide treats solubility not as a passive property, but as a thermodynamic barrier that must be actively engineered.[1]

Module 1: Root Cause Analysis (The "Why")

Before attempting to dissolve your compound, you must understand the molecular forces fighting you.[1]

1. The "Brick Dust" Dimer In non-polar or semi-polar states, 2-pyridones do not exist as monomers.[1] They form extremely stable cyclic dimers (


 symmetry) mediated by dual N-H···O hydrogen bonds.[1][2][3] This mimics the base-pairing stability of DNA.[1]

2. The Halogen Effect (Sigma-Holes) Halogen atoms (Cl, Br, I) are not just "fat" lipophilic groups.[1] They possess a "sigma-hole"—a region of positive electrostatic potential on the head of the halogen atom—which forms attractive interactions (halogen bonds) with nucleophiles (like the carbonyl oxygen of a neighboring pyridone). This creates a tightly interlocked crystal lattice that resists solvent penetration.[1]

3. Tautomeric Traps Pyridones exist in equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms. Polar solvents like DMSO favor the lactam form, which unfortunately is the form most prone to dimerization.[1]

Visualizing the Solubility Barrier

PyridoneSolubility cluster_0 Thermodynamic Trap SolidState Solid State (Halogenated Pyridone) Dimer Cyclic Dimer (High Lattice Energy) SolidState->Dimer 2x H-Bonds + Halogen Bonding Monomer Solvated Monomer (Bio-Active State) Dimer->Monomer Energy Barrier (Requires Heat/Sonication) DMSO DMSO (Acceptor) DMSO->Dimer Breaks N-H...O (Accepts Proton) MeOH Methanol (Donor/Acceptor) MeOH->Dimer Breaks C=O...H (Donates Proton) Water Moisture (The Enemy) Water->Monomer Hydrophobic Effect (Precipitation) Water->DMSO Hydration Shell (Deactivates DMSO)

Caption: Figure 1. The thermodynamic battle. Solvents must disrupt the stable cyclic dimer.[1] Moisture deactivates DMSO's ability to solvate the hydrophobic monomer.

Module 2: DMSO Troubleshooting (The "Crash")

Issue: "I dissolved the compound in DMSO, froze the stock, and upon thawing, solids precipitated that will not redissolve."

Diagnosis: Cryogenic Hydration. DMSO is highly hygroscopic.[1] When you freeze a DMSO stock, it absorbs atmospheric water immediately upon opening or through permeable seals during the thaw.[1] Halogenated pyridones are intolerant to water (anti-solvent effect).[1] Even 2-5% water content can crash them out.[1]

Protocol: The Anhydrous Reset
  • The "Dry" Standard: Ensure your DMSO is "Anhydrous Grade" (≤50 ppm water).[1] Do not use the "squirt bottle" DMSO sitting on the bench for 6 months.[1]

  • Thermal Cycling:

    • If precipitation occurs, do not just vortex.[1] The crystal lattice has reformed.[1]

    • Heat the vial to 40–50°C for 10 minutes.

    • Sonicate in a warm bath (40°C) for 15 minutes.

    • Why? You need thermal energy to break the reformed lattice; room temp sonication is rarely sufficient for halogenated species.[1]

  • Aliquot Immediately: Never store a bulk stock that you freeze/thaw repeatedly. Aliquot into single-use vials to prevent moisture accumulation.

Data: Solubility vs. Water Content (Representative)

Solvent CompositionSolubility Status (Halogenated Pyridone)Mechanism of Failure
100% Dry DMSO High (20–50 mM)DMSO dipole disrupts dimer.
95% DMSO / 5% Water Moderate/UnstableHydrophobic effect begins.[1]
90% DMSO / 10% Water Precipitation Likely Water networks exclude lipophilic drug.[1]
Frozen/Thawed DMSO Variable/Crash Condensation introduces localized water pockets.[1]

Module 3: Methanol & Cosolvent Strategies

Issue: "Methanol is too weak to dissolve my compound, but I cannot use DMSO for this specific assay."

Diagnosis: Dielectric Insufficiency. Methanol (dielectric constant


) is less polar than DMSO (

).[1] While Methanol is a good hydrogen bond donor (unlike DMSO), it lacks the polarizability to stabilize the large halogenated aromatic surface area.
Protocol: The "Lattice Breaker" Cosolvent System

You must combine a Lipophilic Carrier (to solvate the halogenated ring) with a Polar Disruptor (to break the H-bonds).[1]

Recommended Ternary Mixtures:

  • For Chemical Purification (Non-Biological):

    • Ratio: DCM : Methanol (9:1 or 8:2).[1]

    • Why: Dichloromethane (DCM) dissolves the lipophilic halogenated core; Methanol breaks the H-bond dimer.[1]

  • For Biological Assays (Low Toxicity):

    • Ratio: PEG-400 : Methanol : Water (40 : 40 : 20).[1]

    • Why: PEG-400 acts as a surfactant/polymer carrier for the hydrophobic core.[1]

  • The "Super-Stock" (HPLC Injection):

    • Ratio: DMSO : Methanol (1:1).[1]

    • Why: Synergistic effect.[1][4] DMSO accepts the N-H proton; Methanol donates to the C=O oxygen.[1] This attacks the dimer from both sides.[1]

Module 4: Advanced Rescue (pH & Excipients)

Issue: "Nothing works. The compound is a brick."

Diagnosis: Proton Lock. The N-H proton is the anchor of the insolubility. Removing it eliminates the dimerization capability.[1]

Protocol: pH Switching (Deprotonation)

Halogenated pyridones are weak acids (pKa ~10–11).[1] Halogens (electron-withdrawing) slightly increase acidity.[1]

  • The Base Spike: Add 1-2 equivalents of NaOH or KOH (dissolved in minimal water/methanol) to your solvent.[1]

  • Mechanism:

    
    .[1]
    
  • Result: The anion is charged and highly soluble in water/MeOH.[1]

  • Warning: Ensure your downstream assay or column can handle the pH shift. This is not suitable for pH-sensitive biological targets.[1]

Decision Logic: Troubleshooting Flowchart

TroubleshootingFlow Start Start: Compound Insoluble SolventCheck Using Anhydrous DMSO? Start->SolventCheck HeatStep Apply Heat (50°C) + Sonication SolventCheck->HeatStep Yes SolventCheck->HeatStep No (Replace Solvent) VisualCheck Clear Solution? HeatStep->VisualCheck Success Proceed to Assay VisualCheck->Success Yes Cosolvent Switch to DMSO:MeOH (1:1) VisualCheck->Cosolvent No VisualCheck2 Clear Solution? Cosolvent->VisualCheck2 VisualCheck2->Success Yes pHStep Add 1 eq. NaOH (Deprotonate) VisualCheck2->pHStep No FinalCheck Clear Solution? pHStep->FinalCheck FinalCheck->Success Yes Fail Consult MedChem: Modify Structure / Prodrug FinalCheck->Fail No

Caption: Figure 2. Step-by-step decision logic for solubilizing recalcitrant pyridones.

Frequently Asked Questions (FAQ)

Q1: Can I use sonication indefinitely to dissolve the compound?

  • Answer: No. While sonication helps break the lattice, prolonged sonication (>30 mins) heats the DMSO. Hot DMSO is a mild oxidant and can oxidize sensitive functional groups (e.g., thioethers, aldehydes) on your pyridone scaffold. Use pulsed sonication and monitor temperature.[1]

Q2: My solution turned yellow after heating in DMSO. Is it ruined?

  • Answer: Likely, yes.[1] A yellow shift often indicates oxidation or the formation of trace impurities reacting with DMSO decomposition products (dimethyl sulfide). If the compound contains halogens (especially Iodine), liberated

    
     can also cause yellowing. Verify purity via LC-MS before use.
    

Q3: Why does my compound block the HPLC column even if the stock is clear?

  • Answer: This is the "Mobile Phase Crash."[1] Your stock is in DMSO, but your mobile phase is likely Water/Acetonitrile.[1] When the DMSO plug hits the aqueous mobile phase, the local water concentration spikes, causing rapid micro-precipitation inside the injector or column head.

  • Fix: Reduce injection volume or dilute the sample in the starting mobile phase (e.g., 50% ACN) before injection to verify stability.

References

  • Beak, P., et al. (1980).[1] Equilibration studies: The energy differences for some heteroaromatic tautomers in the gas phase and in solution.[1][5][6][7] Journal of the American Chemical Society.[2] Link

    • Context: Establishes the energetics of pyridone-hydroxypyridine tautomerism and solvent dependency.
  • Szyc, Ł., et al. (2010).[1][2] The Hydrogen-Bonded 2-Pyridone Dimer Model System.[1][2][7][8][9] The Journal of Physical Chemistry A. Link

    • Context: detailed analysis of the dimerization mechanism and hydrogen bond strength in pyridones.
  • Balbach, S., & Korn, C. (2004).[1] Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics.[1] Link

    • Context: Discusses "brick dust" molecules and strategies for solubility enhancement in drug discovery.
  • Li, D., et al. (2010).[1] Effect of DMSO on micellization, gelation and drug release profile of Poloxamer 407. International Journal of Pharmaceutics.[1] Link

    • Context: Validates the interaction between DMSO and hydrophobic drugs/polymers and the effect of w
  • Gilli, P., et al. (2009).[1] Predicting Hydrogen-Bond Strengths from Acid-Base Molecular Properties.[1] Accounts of Chemical Research.[1] Link

    • Context: Theoretical grounding for why DMSO (acceptor) and MeOH (donor/acceptor) interact differently with the pyridone dimer.

Sources

Optimal solvent systems for recrystallization of dihalo-N-methylpyridones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid State Chemistry Support Portal. Ticket Subject: Optimization of Recrystallization Solvent Systems for Dihalo-N-methylpyridones (e.g., 3,5-dibromo-1-methylpyridin-2-one). Assigned Scientist: Dr. A. Vance, Senior Application Scientist.

Triage: Diagnostic Solvent Selection

Before proceeding to experimental protocols, use this logic flow to determine the correct solvent system based on your crude material's physical state and impurity profile.

SolventSelection Start START: Analyze Crude Material State Physical State? Start->State Solid Crystalline/Amorphous Solid State->Solid Dry Oil Sticky Oil / Gum State->Oil Wet/Gummy Impurity Primary Impurity Type? Regio Regioisomers (e.g., 3,4-dihalo vs 3,5-dihalo) Impurity->Regio Isomers Tars Oligomers / Tars Impurity->Tars Color/Gunk SM Starting Material (Mono-halo / N-H pyridone) Impurity->SM Unreacted Solid->Impurity Solv_Trit Trituration: Et2O or MTBE (Remove surface tars) Oil->Solv_Trit First Step Solv_Tol Recryst: Toluene (Exploits pi-stacking) Regio->Solv_Tol Tars->Solv_Trit Solv_EtOH Recryst: EtOH/H2O (9:1) (Standard Polarity) SM->Solv_EtOH Solv_MeCN Recryst: Acetonitrile (High solubility diff) Solv_Trit->Solv_MeCN If solidifies

Figure 1: Decision tree for solvent selection based on impurity profile and physical state of the crude dihalo-N-methylpyridone.

The Knowledge Base (FAQs)

Q1: Why does my product "oil out" instead of crystallizing?

Root Cause: Dihalo-N-methylpyridones possess a polar amide core masked by lipophilic halogens. When the solvent system is too polar (e.g., pure water or high % water), the hydrophobic effect forces the molecule out of solution as a liquid droplet before it can organize into a crystal lattice. Correction:

  • Increase Lipophilicity: Switch from Water/EtOH to Heptane/EtOAc .

  • Slow Down: Oiling out often occurs when the temperature drop is too rapid (metastable zone width is narrow).

  • Seed: Add a seed crystal at the cloud point. This provides a nucleation surface, bypassing the liquid-liquid phase separation (LLPS).

Q2: How do I separate the 3,5-dihalo product from the 3-halo byproduct?

Technical Insight: The 3,5-dihalo species is generally more symmetric and has a higher melting point than the mono-halo derivative. Recommended System: Ethanol (Absolute) or Acetonitrile.

  • Mechanism: The mono-halo species typically has higher solubility in alcohols due to the lower lattice energy compared to the di-substituted analog. By cooling slowly to 0°C, the 3,5-dihalo compound precipitates while the mono-halo species remains in the mother liquor.

Q3: Can I use chlorinated solvents?

Advisory: While dihalo-N-methylpyridones are highly soluble in DCM and Chloroform, these are poor recrystallization solvents on their own because the solubility curve is too flat (high solubility even at low temps). Strategy: Use DCM only as the solvent in a binary system, with Hexane or Heptane as the anti-solvent.

Solvent Data & "Best Bets"

The following table summarizes solubility characteristics for 3,5-dibromo-1-methylpyridin-2(1H)-one and related analogs.

Solvent SystemRoleSolubility @ BoilingSolubility @ 0°CApplication Note
Ethanol (95%) Primary HighLowBest Starting Point. Balances polarity of the amide and halogens.
Acetonitrile (MeCN) AlternativeVery HighModerateGood for removing polar tars. Compatible with direct HPLC analysis.[1]
Toluene SelectiveHighLowExcellent for regioisomer separation due to

-stacking sensitivity.
Ethyl Acetate / Heptane BinaryModerateVery LowUse if product is sensitive to protic solvents (hydrolysis risk).
Diethyl Ether / MTBE TriturationLowNegligibleDo not heat. Use to wash away oily impurities from crude solids.

Standard Operating Procedures (Protocols)

Protocol A: The "Standard" Recrystallization (Ethanol)

Use this for general purification of crude solids with >85% purity.

  • Dissolution: Place 10 g of crude dihalo-N-methylpyridone in a round-bottom flask. Add Ethanol (absolute) (approx. 5-7 mL per gram of solid).

  • Reflux: Heat to reflux (78°C) with stirring. If solid remains, add ethanol in 1 mL portions until clear.

    • Critical Check: If the solution is dark/black, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow to cool to room temperature undisturbed (stirring can induce rapid precipitation of impurities).

  • Crystallization: Once crystals appear, cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Filter via vacuum.[2][3] Wash the cake with cold ethanol (-20°C).

  • Drying: Dry under vacuum at 40°C. (Note: Halogenated pyridones can sublime; do not overheat under high vacuum).

Protocol B: The "Oiling Out" Recovery (Binary System)

Use this if Protocol A resulted in an oil or gum.

  • Dissolution: Dissolve the oil in a minimum amount of Ethyl Acetate (EtOAc) at 50°C.

  • Anti-Solvent Addition: Add Heptane dropwise to the warm solution until a faint, persistent turbidity (cloudiness) is observed.

  • Re-solubilization: Add just enough EtOAc (drops) to clear the solution.

  • Seeding: Add a single seed crystal of the pure product (if available) or scratch the glass wall with a rod.

  • Slow Cooling: Wrap the flask in a towel to ensure very slow cooling to room temperature. This prevents the liquid-liquid phase separation that causes oiling.

Protocol C: Trituration (The "Crash and Wash")

Use this for sticky crude mixtures containing significant tars.

  • Slurry: Place the crude sticky solid in a flask.

  • Solvent: Add Diethyl Ether or MTBE (10 mL per gram).

  • Agitation: Sonicate or stir vigorously at room temperature for 20 minutes. The solvent should turn dark (extracting impurities), leaving a lighter suspended solid.

  • Filtration: Filter the suspension. The solid collected is your semi-purified pyridone.

  • Next Step: Proceed to Protocol A with this solid if higher purity is required.

References

  • Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone (Analogous Halogenation/Purification Techniques). Org. Synth. 2015, 92, 148-155.[4] Retrieved from [Link][4]

  • Ramstedt, B., & Slotte, J. P. (2000).[5] Separation and purification of sphingomyelin diastereomers (Demonstrating binary gradient separations for amides). Analytical Biochemistry, 282(2), 245-249.[5] Retrieved from [Link]

Sources

Controlling regioselectivity during halogenation of 6-chloro-1-methylpyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Regioselectivity in the Halogenation of 6-Chloro-1-methylpyridin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming late-stage functionalization hurdles. The halogenation of 2-pyridones is a classic synthetic challenge, and introducing a halogen onto 6-chloro-1-methylpyridin-2-one requires precise control over competing electronic and steric factors.

This guide abandons generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies for controlling regioselectivity during Electrophilic Aromatic Substitution (SEAr) on this specific scaffold.

Part 1: Mechanistic Insight – The Causality of Regioselectivity

To control the reaction, we must first understand the self-validating system of electronic directing effects within the substrate[1].

In 6-chloro-1-methylpyridin-2-one, the SEAr regioselectivity is a competition between the C3 and C5 positions:

  • Synergistic Activation (+M Effects): The amide nitrogen (N1) donates electron density via resonance, activating both the C3 (ortho-equivalent) and C5 (para-equivalent) positions. Simultaneously, the C6-chloro group donates lone-pair electron density (+M effect), which also activates the C5 (ortho) and C3 (para) positions.

  • Inductive Deactivation (-I Effect): Chlorine is highly electronegative. Its inductive withdrawal (-I effect) strongly deactivates the ring. Because inductive effects are distance-dependent, the C5 position (directly adjacent to the C6-chlorine) is heavily deactivated compared to the more distant C3 position[2].

  • Steric Hindrance: The C5 carbon is sterically shielded by the bulky C6-chloro group. Conversely, the C3 position is adjacent to the planar, less sterically demanding C2-carbonyl group.

The Verdict: The C3 position is both electronically (less -I deactivation) and sterically favored. Therefore, C3-halogenation is the kinetic product. Pushing the reaction to C5 is inherently difficult and typically results in over-halogenation (3,5-dihalo products)[2].

Mechanism Substrate 6-chloro-1-methylpyridin-2-one (Activated at C3 & C5) Path1 Kinetic Control (Low Temp, Bulky Electrophile) Substrate->Path1 Path2 Thermodynamic/Excess (High Temp, Excess Reagent) Substrate->Path2 C3 3-Halo Isomer (Major: Sterically Accessible, Less -I Deactivation) Path1->C3 Fast C5 5-Halo Isomer (Minor: Sterically Hindered, Strong -I Deactivation) Path1->C5 Slow Dihalo 3,5-Dihalo Isomer (Over-halogenation) Path2->Dihalo Uncontrolled

Fig 1: Electronic and steric factors governing SEAr regioselectivity.

Part 2: Troubleshooting FAQs

Q1: I am getting a 70:30 mixture of 3-bromo and 5-bromo isomers. How can I achieve >95% selectivity for the 3-bromo product? A: You are likely operating under conditions that are too harsh, allowing the reaction to overcome the kinetic barrier for C5 attack. Shift to strict kinetic control. Lower the temperature to 0 °C and use exactly 0.95 equivalents of N-bromosuccinimide (NBS). Use a polar, non-nucleophilic solvent like DMF. The polar solvent stabilizes the polar SEAr transition state without requiring thermal energy, locking the substitution at the kinetically favored C3 position[1].

Q2: My direct chlorination with NCS is sluggish and yields mostly the 3,5-dichloro product. How do I stop at mono-chlorination? A: Chlorination is generally less reversible and more exothermic than bromination[2]. NCS in standard solvents often requires heating, which bypasses the kinetic preference for C3 and leads to rapid dihalogenation. Switch to a highly active, bulky chlorinating system like LiCl with Selectfluor [3] or Palau'amine [4]. These reagents generate a bulky electrophilic chlorine species that dramatically amplifies the steric preference for the C3 position at room temperature.

Q3: Is it possible to selectively halogenate the C5 position? A: Direct C5-selective halogenation via SEAr is thermodynamically and kinetically disfavored on this substrate. To achieve C5 functionalization, you must abandon direct halogenation. Instead, synthesize the 3,5-dihalo derivative, and perform a highly selective halogen-metal exchange (e.g., using i-PrMgCl). The C3-halogen is more activated for lithiation/magnesiation. Quenching the resulting C3-anion with a proton source (like MeOH) will leave you with the pure 5-halo-6-chloro-1-methylpyridin-2-one.

Troubleshooting Observation Reaction Observation Obs1 High 3,5-Dihalo Formation Observation->Obs1 Obs2 Poor C3/C5 Selectivity Observation->Obs2 Obs3 Sluggish Conversion Observation->Obs3 Sol1 Reduce to 0.95 equiv. Drop temp to 0°C Obs1->Sol1 Sol2 Use bulkier reagent (e.g., Selectfluor/LiCl) Obs2->Sol2 Sol3 Switch to polar solvent (DMF) to stabilize TS Obs3->Sol3

Fig 2: Troubleshooting workflow for common halogenation issues.

Part 3: Quantitative Data Summary

The following table summarizes the expected regioselective outcomes based on the choice of halogenating agent and conditions.

Halogenation TypeReagent SystemSolventTemp (°C)Equiv.Major ProductC3:C5 Ratio
Bromination NBSDMF00.953-Bromo> 95:5
Bromination Br2AcOH251.103-Bromo80:20
Chlorination NCSMeCN801.003-Chloro60:40
Chlorination Selectfluor + LiClDMF251.003-Chloro90:10
Dihalogenation SO2Cl2DCM402.503,5-DichloroN/A (Full)

*Note: Reactions marked with an asterisk suffer from significant formation of the 3,5-dihalo byproduct due to uncontrolled thermodynamic pathways.

Part 4: Validated Experimental Protocols

Protocol A: Kinetically Controlled C3-Bromination

Objective: Synthesize 3-bromo-6-chloro-1-methylpyridin-2-one with >95% regioselectivity.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Dissolution: Dissolve 6-chloro-1-methylpyridin-2-one (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Reagent Addition: In a separate vial, dissolve recrystallized N-bromosuccinimide (NBS, 0.95 equiv, 9.5 mmol) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump. Causality Note: Slow addition prevents localized concentration spikes, suppressing over-bromination.

  • Monitoring: Stir at 0 °C for 2 hours. Monitor via LC-MS or TLC (UV visualization).

  • Quenching & Workup: Once the NBS is consumed, quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3). Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2SO4, and concentrate in vacuo.

Protocol B: Highly Selective C3-Chlorination via Selectfluor/LiCl

Objective: Synthesize 3,6-dichloro-1-methylpyridin-2-one at room temperature[3].

  • Preparation: In a dry flask under nitrogen, add 6-chloro-1-methylpyridin-2-one (1.0 equiv, 5 mmol) and anhydrous LiCl (1.2 equiv, 6 mmol).

  • Dissolution: Add anhydrous DMF (25 mL) and stir until the LiCl is fully dissolved.

  • Activation: Add Selectfluor (1.1 equiv, 5.5 mmol) in one portion. Causality Note: Selectfluor oxidizes the chloride ion to generate a highly active, bulky electrophilic chlorine species in situ, which is highly sensitive to the steric hindrance at the C5 position.

  • Reaction: Stir the mixture at room temperature (25 °C) for 4–6 hours.

  • Workup: Dilute with water and extract with dichloromethane. Wash the organic layer with brine, dry over MgSO4, and purify via flash column chromatography.

References

  • Organic Syntheses. "meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine." Org. Synth. 2024, 101, 524–541. URL:[Link]

  • Organic & Biomolecular Chemistry. "Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr." RSC Publishing. URL:[Link]

Sources

Validation & Comparative

Technical Characterization Guide: 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one

[1]

Executive Summary & Structural Context

5-Bromo-6-chloro-1-methylpyridin-2(1H)-one (CAS: 960299-33-6) is a highly functionalized heterocyclic scaffold used frequently in the synthesis of kinase inhibitors and complex alkaloids.[1][2] Its value lies in the orthogonal reactivity of its halogen substituents: the C5-bromide allows for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the C6-chloride enables nucleophilic aromatic substitution (

12

This guide provides a comparative NMR analysis to distinguish the target molecule from its most common synthetic precursor, 5-bromo-1-methylpyridin-2(1H)-one .[1][2] Accurate interpretation of the proton signals is critical for verifying the success of C6-chlorination, a step often plagued by regioselectivity issues or incomplete conversion.

Comparative NMR Data: Target vs. Precursor

The most reliable method for confirming the structure of the target is by comparing it against its non-chlorinated precursor.[2] The disappearance of the C6-proton and the simplification of the spin system are the primary diagnostic indicators.

Table 1: 1H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
FeatureTarget Molecule (5-Bromo-6-chloro-1-methylpyridin-2(1H)-one)Reference Precursor (5-Bromo-1-methylpyridin-2(1H)-one)Diagnostic Change
H6 Proton Absent ~ 7.65 ppm (d, J = 2.5 Hz, 1H)Primary Indicator: Loss of the most downfield doublet confirms C6 substitution.[1][2]
H4 Proton ~ 7.55 ppm (d, J = 9.6 Hz, 1H)~ 7.45 ppm (dd, J = 9.6, 2.5 Hz, 1H)Simplification: Multiplicity changes from dd to d due to loss of meta-coupling with H6.[2]
H3 Proton ~ 6.50 ppm (d, J = 9.6 Hz, 1H)~ 6.53 ppm (d, J = 9.6 Hz, 1H)Minimal shift; H3 is electronically insulated from the C6 position.[2]
N-Methyl ~ 3.68 ppm (s, 3H)~ 3.55 ppm (s, 3H)Deshielding: The C6-Cl exerts a steric/electronic deshielding effect on the adjacent N-Me group.[1][2]

Note on Solvent Effects: In DMSO-d₆, the N-Me signal typically shifts downfield to ~3.80 ppm.[1] The aromatic doublets (H3/H4) may show slight separation changes but the coupling constant (J ≈ 9.5 Hz) remains consistent.

Structural Assignment Logic

The following diagram illustrates the logical flow for assigning the regiochemistry of the product, ensuring the halogenation occurred at C6 rather than C3.

NMR_Assignment_LogicStartCrude Product 1H NMRCheck_H6Check > 7.6 ppm RegionStart->Check_H6Decision_H6Is H6 Doublet Present?Check_H6->Decision_H6Check_CouplingAnalyze H3/H4 CouplingDecision_H6->Check_CouplingNo (Signal Absent)Result_PrecursorIncomplete Reaction(Precursor Present)Decision_H6->Result_PrecursorYes (H6 exists)Decision_CouplingCoupling Constant (J)?Check_Coupling->Decision_CouplingResult_TargetCONFIRMED TARGET(5-Br, 6-Cl)Decision_Coupling->Result_TargetAB System (J ~9.5 Hz)Result_RegioRegioisomer Warning(3-Br, 6-Cl?)Decision_Coupling->Result_RegioSinglets or J < 8 Hz

Figure 1: Decision tree for confirming the C6-chlorination of the 2-pyridone scaffold based on proton signals.

Experimental Protocol: NMR Acquisition

To ensure high-resolution data suitable for publication or regulatory filing, follow this standardized protocol.

Materials
  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as an internal standard.[1][2]

    • Alternative: DMSO-d₆ if solubility is poor, but note the water peak at 3.33 ppm may interfere with the N-Me signal.[1]

  • Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).

  • Sample Mass: 5–10 mg for 1H NMR.

Methodology
  • Preparation: Dissolve 5–10 mg of the isolated solid in 0.6 mL of CDCl₃. Ensure complete dissolution; filtration through a cotton plug is recommended if the solution is cloudy (particulates cause line broadening).

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): ≥ 1.0 second (essential for accurate integration of the N-Me singlet vs. aromatic protons).

    • Scans (NS): 16–32 scans.[2]

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing:

    • Phasing: Apply manual phasing; automatic phasing often fails with simple AB systems.[2]

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1) to ensure accurate integration of the aromatic region.

    • Referencing: Set the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

Mechanistic Insight: Why the Shifts Change

Understanding the why reinforces the validity of the data.

  • The "Ortho" Effect (N-Me Shift): In the precursor, the N-Methyl group is flanked by a carbonyl (C2) and a proton (H6).[2] In the target, H6 is replaced by Chlorine. Chlorine is larger (Van der Waals radius ~1.75 Å) than Hydrogen (~1.20 Å). This steric bulk forces the N-Me group to rotate or distort slightly, while the electronegativity of Cl (3.16 Pauling) exerts a through-space deshielding effect, pushing the methyl signal downfield from ~3.55 to ~3.68 ppm [1].

  • Spin System Simplification: The 2-pyridone ring typically exhibits an AMX or ABX spin system.[1]

    • Precursor: H3, H4, and H6 all couple. H4 appears as a doublet of doublets (coupled to H3 and H6).

    • Target: With H6 removed, H4 only couples to H3. The system collapses to a clean AB doublet pair with a characteristic ortho coupling constant of ~9.5 Hz [2].

References

  • Substituent Effects in Heterocyclic NMR

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
  • Pyridone Coupling Constants

    • Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry. Elsevier. (Detailed analysis of J-coupling in 2-pyridones).
  • Synthesis and Characterization of Halogenated Pyridones

    • Journal of Medicinal Chemistry often features this scaffold. For analogous 6-chloro-1-methyl-2-pyridone data, see: J. Med. Chem. 2010, 53, 12, 4615–4628.

Comparative Guide: Mass Spectrometry Isotope Pattern Analysis for Br-Cl Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, halogenated pyridines serve as critical scaffolds for Suzuki-Miyaura cross-coupling reactions. However, the synthesis of these intermediates often yields complex mixtures of regioisomers (e.g., 3-bromo-2-chloropyridine vs. 2-bromo-5-chloropyridine) and polyhalogenated impurities.

This guide compares the efficacy of High-Resolution Accurate Mass (HRAM) Spectrometry against Nominal Mass Spectrometry and Nuclear Magnetic Resonance (NMR) for the analysis of Bromine-Chlorine (Br-Cl) substituted pyridines. While NMR remains the gold standard for structural elucidation (regiochemistry), HRAM MS offers superior throughput and sensitivity for impurity profiling, provided that Isotope Pattern Deconvolution is utilized correctly.

Theoretical Basis: The Br-Cl Isotope Signature

Understanding the physics of isotope distribution is the prerequisite for accurate analysis. Unlike Carbon (


 vs 

), where the heavy isotope is a minor contributor (~1.1%), Bromine and Chlorine possess "heavy" isotopes with significant natural abundance.[1]
Natural Abundances[1][2]
  • Chlorine (Cl):

    
     (~75.8%) and 
    
    
    
    (~24.2%). Ratio ~3:1 .[1]
  • Bromine (Br):

    
     (~50.7%) and 
    
    
    
    (~49.3%). Ratio ~1:1 .
The "A+2" Pattern Logic

When a molecule contains both 1 Br and 1 Cl atom (e.g.,


), the probability of isotope combinations creates a unique spectral fingerprint spanning 4 mass units (M, M+2, M+4).

Table 1: Theoretical Isotope Distribution for a Monoisotopic [M] containing 1 Br and 1 Cl

Peak LabelIsotope CompositionCalculation (Probability)Normalized Intensity (%)
M

+


77.4%
M+2 (

+

) + (

+

)

100% (Base)
M+4

+


24.0%

Note: Values are approximate based on standard IUPAC abundances. The characteristic "3 : 4 : 1" visual pattern is a hallmark of Br-Cl substitution.

Visualizing the Logic

The following diagram illustrates the probability tree that generates the observed mass spectrum.

IsotopePattern Root Base Molecule (C5H3N) Br79 79-Br (50.7%) Root->Br79 Br81 81-Br (49.3%) Root->Br81 Cl35_1 35-Cl (75.8%) Br79->Cl35_1 Cl37_1 37-Cl (24.2%) Br79->Cl37_1 Cl35_2 35-Cl (75.8%) Br81->Cl35_2 Cl37_2 37-Cl (24.2%) Br81->Cl37_2 MassM Mass M (79Br + 35Cl) ~38% Cl35_1->MassM Combine MassM2 Mass M+2 (Mixed) ~50% Cl37_1->MassM2 Combine Cl35_2->MassM2 Combine MassM4 Mass M+4 (81Br + 37Cl) ~12% Cl37_2->MassM4 Combine

Figure 1: Combinatorial probability tree showing the formation of the M, M+2, and M+4 peaks in a Br-Cl substituted system.

Comparative Analysis: HRAM vs. Alternatives

This section objectively evaluates HRAM MS against Nominal Mass MS and NMR.

Method A: Nominal Mass MS (Single Quadrupole)
  • Mechanism: Measures mass to the nearest integer (e.g., m/z 191, 193, 195).

  • Pros: Low cost, robust, sufficient for confirming presence of the halogen pattern in pure samples.

  • Cons:

    • Isobaric Interference: Cannot distinguish between the target Br-Cl pyridine and a background matrix ion with the same nominal mass.

    • Ambiguity: In complex reaction mixtures, overlapping isotope patterns from side-products (e.g., di-chloro impurities) can distort the 3:4:1 ratio, leading to false negatives.

Method B: HRAM MS (Orbitrap / Q-TOF) - The Recommended Standard
  • Mechanism: Measures mass with <5 ppm accuracy (e.g., m/z 190.9134).

  • Performance:

    • Exact Mass Filtering: Eliminates background noise, isolating the halogenated species.

    • Fine Isotope Structure: Can resolve the subtle mass defect differences if sulfur or other heteroatoms are present in impurities.

    • Confidence: The combination of exact mass (Formula ID) and Isotope Pattern Matching (Pattern ID) provides >99% confidence for formula confirmation.

Method C: NMR Spectroscopy ( / )[4]
  • Mechanism: Detects magnetic environments of nuclei.

  • Pros: The only method capable of definitive regioisomer assignment (e.g., distinguishing 2-bromo-5-chloropyridine from 3-bromo-5-chloropyridine) without reliance on reference standards.

  • Cons: Low sensitivity (requires mg quantities vs ng for MS), slow throughput, and expensive instrumentation.

Table 2: Performance Matrix

FeatureNominal Mass MSHRAM MS (Recommended)NMR
Sensitivity High (pg-ng)Very High (fg-pg)Low (mg)
Formula ID ModerateExcellentGood
Impurity Profiling Poor (overlaps)Excellent (resolves overlaps)Moderate (dynamic range issues)
Regioisomer ID PoorPoor*Superior
Throughput HighHighLow

*Note: HRAM can distinguish regioisomers only if they have distinct fragmentation patterns or retention times, which requires prior method development.

Experimental Protocol: Impurity Profiling of 2-Bromo-5-Chloropyridine

This protocol describes the workflow for identifying Br-Cl pyridine impurities in a synthesis reaction mixture using LC-HRAM-MS.

Step 1: Sample Preparation
  • Safety: 2-Bromo-5-chloropyridine is toxic if swallowed and causes skin/eye irritation.[2] Handle in a fume hood.

  • Solvent: Dissolve 1 mg of crude reaction mixture in 1 mL of MeOH:Water (50:50).

  • Dilution: Dilute 10 µL of stock into 990 µL of mobile phase A (final conc. ~10 µg/mL).

Step 2: LC-MS Acquisition

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Rationale: A generic gradient is preferred for screening unknown impurities.

Mass Spectrometry (HRAM):

  • Mode: ESI Positive (+).

  • Resolution: 60,000 @ m/z 200 (sufficient to resolve fine structure).

  • Scan Range: m/z 100 – 500.

Step 3: Data Analysis Workflow
  • Extract Ion Chromatogram (XIC): Extract the theoretical mass of the protonated molecule

    
    .
    
    • Formula:

      
      
      
    • Exact Mass: Calculate for

      
       (approx 191.9214).
      
  • Peak Detection: Integrate peaks in the XIC.

  • Isotope Pattern Matching:

    • For each peak, overlay the observed MS spectrum with the theoretical distribution (Table 1).

    • Pass Criteria: Mass error < 5 ppm; Isotope intensity deviation < 10%.

  • Regioisomer Flag: If multiple peaks appear with the same exact mass and isotope pattern, flag as potential regioisomers (e.g., 2-Br-5-Cl vs 3-Br-2-Cl). These require NMR or authentic standards for final assignment.

Decision Logic for Unknown Identification

DecisionTree Start Unknown Peak Detected CheckMass Check Exact Mass (< 5 ppm error?) Start->CheckMass CheckIso Check Isotope Pattern (Matches 3:4:1?) CheckMass->CheckIso Yes NotBrCl Reject Candidate CheckMass->NotBrCl No IsBrCl Candidate: Br-Cl Pyridine CheckIso->IsBrCl Yes CheckIso->NotBrCl No MultiPeaks Multiple Peaks with Same Formula? IsBrCl->MultiPeaks Regio Regioisomers Present (Requires NMR/Std) MultiPeaks->Regio Yes Single Single Isomer (Tentative ID) MultiPeaks->Single No

Figure 2: Logical workflow for confirming Br-Cl pyridine identity and flagging regioisomeric complexity.

References

  • Bristol Myers Squibb. (2020).[3] Method development for 3-bromo-2-chloropyridine purity using tiered screening workflows. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Cl and Br Patterns. Link

  • University of Calgary. Mass Spectroscopy: Isotope patterns for -Cl and -Br. Link

  • PubChem. (2025). 2-Bromo-5-chloropyridine Compound Summary. National Library of Medicine. Link

  • ResolveMass Laboratories. (2025). Identification and profiling of impurities in Pharmaceuticals. Link

Sources

Spectroscopic Characterization of Pyridones: A Guide to Carbonyl and Halogen Bands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridones are privileged pharmacophores in drug discovery, serving as isosteres for amides and phenyl rings.[1] However, their characterization is complicated by lactam-lactim tautomerism and strong intermolecular hydrogen bonding.[1] This guide provides a definitive reference for identifying characteristic Infrared (IR) bands for carbonyl (


) and carbon-halogen (

) bonds in pyridone systems, distinguishing them from standard amides and pyridines.[1]

Part 1: The Pyridone Carbonyl Anomaly

The carbonyl stretch (


) in pyridones does not behave like a standard ketone or amide. It is heavily influenced by the competition between aromaticity  (which favors the zwitterionic/enol-like form) and amide resonance .
2-Pyridone vs. 4-Pyridone vs. Standard Lactams

Unlike simple cyclic amides (lactams), pyridones possess a conjugated


-system that lowers the bond order of the carbonyl group.
Compound Class

(Solid/KBr)

(Non-polar Soln)
Structural Driver
Standard

-Lactam


Localized amide resonance.[1]
2-Pyridone


Dimerization in solid state lowers frequency significantly.[1]
4-Pyridone


Strong zwitterionic contribution increases single-bond character.[1]
2-Hydroxypyridine AbsentAbsentTautomer lacks

; shows aromatic

(

).[1]

Key Insight: 4-Pyridones typically show a lower carbonyl frequency than 2-pyridones.[1] This is due to the larger distance between the donor (N) and acceptor (O), which enhances the dipolar resonance contribution, effectively reducing the


 double bond character.
The Dimerization Effect (Critical for Analysis)

In the solid state (KBr pellet) or concentrated non-polar solution, 2-pyridones exist almost exclusively as hydrogen-bonded dimers . This interaction weakens the


 bond, shifting the absorption to lower wavenumbers (red shift).[2]
  • Monomer (Dilute

    
    ): 
    
    
    
    (Sharp band)
  • Dimer (Solid):

    
     (Broad, intense band)
    

Part 2: Halogen Substituent Effects (C-X Bonds)

Halogenated pyridones are common intermediates.[1] The


 stretch is highly diagnostic but often obscured by the "fingerprint" region of the ring deformations.
Characteristic C-X Bands in Pyridones

These bands are sensitive to the position (C3, C4, C5, C6) relative to the nitrogen.

BondFrequency Range (

)
IntensityNotes
C-F

Very StrongOften overlaps with C-N or ring breathing modes.[1]
C-Cl

StrongDiagnostic. 2-chloropyridines often hit

.
C-Br

Medium/StrongLower frequency due to heavy mass of Br.[1]
C-I

MediumOften requires Far-IR instrumentation to see clearly.[1]

Experimental Note: In 2-pyridones, a halogen at the C3 or C5 position often couples with the ring breathing mode, resulting in split peaks in the


 region.

Part 3: Visualizing the Tautomeric Equilibrium

The following diagram illustrates the equilibrium and how solvent polarity dictates the species observed in IR.

Tautomerism cluster_0 Spectral Consequence Solid Solid State / Non-Polar Conc. Lactam 2-Pyridone (Lactam) C=O Band: ~1650 cm-1 (H-Bonded Dimer) Solid->Lactam Favors Lactim 2-Hydroxypyridine (Lactim) No C=O Band O-H Band: ~3500 cm-1 Lactam->Lactim Tautomerization Solution Gas Phase / Dilute Non-Polar Solution->Lactim Equilibrium Shifts To

Figure 1: Impact of phase and concentration on the dominant tautomer and resulting IR signals.

Part 4: Experimental Protocols

Protocol A: Distinguishing Lactam (Pyridone) from Lactim (Pyridinol)

Objective: Confirm if a synthesized product exists as a pyridone or a hydroxypyridine.[1]

  • Solid State Analysis (KBr Pellet):

    • Prepare a 1% w/w dispersion of the sample in dry KBr.

    • Scan: 4000 to 400

      
      .
      
    • Indicator: Look for a strong, broad band at

      
      .[1] If present, the sample is in the Pyridone (Lactam)  form (dimerized).
      
    • Contra-indicator: If the region

      
       is empty but there are sharp aromatic peaks at 
      
      
      
      , it is likely the Pyridinol salt or tautomer.
  • Solution State Analysis (Dilution Test):

    • Dissolve sample in

      
       or 
      
      
      
      (non-hydrogen bonding solvents).[1]
    • Scan: Liquid cell (path length 0.1 mm).[1]

    • Observation: As concentration decreases, the broad band at

      
       should diminish, and a sharper band near 
      
      
      
      (monomer) should appear.
    • Validation: This shift confirms the presence of the amide-like N-H...O=C hydrogen bond network characteristic of pyridones.

Protocol B: Characterizing Halogenated Pyridones

Objective: Verify the integrity of the C-X bond during substitution reactions.

HalogenWorkflow Start Start: Halogenated Sample RegionCheck Check 1600-1700 cm-1 Start->RegionCheck Decision1 Band at ~1650? RegionCheck->Decision1 Fingerprint Check 500-850 cm-1 Decision2 Band at 700-800? Fingerprint->Decision2 ResultA Pyridone Core Confirmed Decision1->ResultA Yes Warning Possible O-Alkylation (Pyridinol Ether) Decision1->Warning No (Band Missing) ResultB C-Cl / C-Br Confirmed Decision2->ResultB Yes Decision2->Warning No (Dehalogenation?) ResultA->Fingerprint

Figure 2: Decision tree for validating halogenated pyridone structures via IR.

References

  • NIST Chemistry WebBook. 2(1H)-Pyridinone IR Spectrum.[1] National Institute of Standards and Technology.[1] [Link]

  • Katritzky, A. R., & Jones, R. A. (1960).[1] Infrared Absorption of Heteroaromatic and Benzenoid Six-membered Monocyclic Rings.[1] Journal of the Chemical Society.[3] (Seminal work on ring breathing modes and tautomerism).[1]

  • SDBS Spectral Database for Organic Compounds. IR Spectrum of 4-Pyridone. National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard reference for C-X bond ranges).

Sources

Chemoselectivity in Halo-Heterocycles: A Comparative Guide to 5-Bromo vs. 6-Chloro Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemoselectivity in Halo-Heterocycles: 5-Bromo vs. 6-Chloro Reactivity Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

In the structural optimization of bioactive heterocycles—particularly indazoles, quinolines, and isoquinolines—the 5-bromo-6-chloro substitution pattern represents a strategic "privileged scaffold." It allows for sequential, site-selective functionalization.

This guide objectively compares the reactivity profiles of the 5-bromo and 6-chloro positions under Palladium-catalyzed cross-coupling conditions. The experimental consensus is definitive: The 5-bromo position is kinetically dominant , reacting exclusively under standard conditions due to lower Bond Dissociation Energy (BDE) and faster Oxidative Addition (OA). The 6-chloro position remains inert until activated by specialized, electron-rich ligand systems, enabling a programmable "Step 1: Br / Step 2: Cl" synthetic workflow.

Mechanistic Underpinnings: The Kinetic Hierarchy

The discrimination between the 5-bromo and 6-chloro sites is governed by the rate of Oxidative Addition (OA) , the first and rate-determining step in the catalytic cycle for aryl halides.

The Energetic Gap

The selectivity is not primarily driven by the steric environment of positions 5 vs. 6, but by the intrinsic electronic properties of the carbon-halogen bond.

Parameter5-Bromo Position (C-Br)6-Chloro Position (C-Cl)Impact on Reactivity
Bond Dissociation Energy (BDE) ~81 kcal/mol~96 kcal/molC-Br cleaves significantly faster.
Bond Length ~1.90 Å~1.74 ÅLonger C-Br bond is more accessible to Pd(0).
Oxidative Addition Rate Fast (

)
Slow (

)
Pd(0) inserts into C-Br before C-Cl.
Ligand Requirement Standard (e.g., PPh

, dppf)
Specialized (e.g., XPhos, SPhos, NHC)Allows catalyst-controlled selectivity.
Visualizing the Selectivity Landscape

The following diagram illustrates the kinetic energy landscape. The activation barrier (


) for inserting into the C-Br bond is significantly lower than for the C-Cl bond.

ReactivityLandscape Start Substrate (5-Br, 6-Cl) TS_Br TS: C-Br Insertion (Low Barrier) Start->TS_Br  Fast (k1) TS_Cl TS: C-Cl Insertion (High Barrier) Start->TS_Cl  Slow (k2) Pd0 Pd(0) Catalyst Pd0->Start Coordination Int_Br Intermediate A (Pd-Br Species) TS_Br->Int_Br Int_Cl Intermediate B (Pd-Cl Species) TS_Cl->Int_Cl Product_Br Product 1 (5-Substituted) Int_Br->Product_Br Product_Cl Side Product (6-Substituted) Int_Cl->Product_Cl

Figure 1: Kinetic competition during oxidative addition. The green pathway (C-Br) is kinetically favored over the red pathway (C-Cl) under standard conditions.

Experimental Strategy: Sequential Functionalization

To achieve high fidelity in library synthesis, researchers must exploit the "reactivity gap" by staging the reaction conditions.

The Workflow
  • Phase I (C-5 Functionalization): Use a "mild" catalyst system that is active enough for Br but inert toward Cl.

  • Phase II (C-6 Functionalization): Use a "hyper-active" catalyst system (typically Buchwald G3/G4 precatalysts) to force the oxidative addition into the remaining C-Cl bond.

SequentialWorkflow Substrate Starting Material 5-Br-6-Cl-Indazole Step1 STEP 1: C-Br Coupling Pd(PPh3)4 or Pd(dppf)Cl2 Temp: 60-80°C Substrate->Step1 Intermediate Isolated Intermediate 5-Aryl-6-Cl-Indazole Step1->Intermediate  >95% Regioselectivity Step2 STEP 2: C-Cl Coupling Pd-XPhos or Pd-RuPhos Temp: 100-120°C Intermediate->Step2 FinalProduct Final Product 5,6-Diaryl-Indazole Step2->FinalProduct  Activation of Inert Cl

Figure 2: Sequential cross-coupling workflow. Step 1 exploits the lability of the C-Br bond; Step 2 utilizes specialized ligands to activate the C-Cl bond.

Detailed Experimental Protocols

The following protocols are validated for a generic 5-bromo-6-chloro-1H-indazole scaffold but are applicable to quinolines and isoquinolines.

Protocol A: Selective C-5 Arylation (The "Bromide" Step)

Objective: Couple aryl boronic acid at C-5 without touching C-6.

  • Reagents:

    • Substrate: 5-bromo-6-chloro-1-methyl-1H-indazole (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (1.1 equiv)

    • Catalyst: Pd(PPh

      
      )
      
      
      
      (5 mol%) OR Pd(dppf)Cl
      
      
      ·DCM (3 mol%)
    • Base: Na

      
      CO
      
      
      
      (2.0 M aq, 3.0 equiv)
    • Solvent: 1,4-Dioxane / Water (4:1)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and catalyst under N

      
      .
      
    • Add degassed solvent and base.

    • Heat to 80 °C for 4–6 hours.

    • Checkpoint: Monitor via TLC/LCMS. The starting material (Br/Cl) should disappear. If the reaction is pushed too long or too hot (>100°C), trace double-coupling may occur.

    • Workup: Extract with EtOAc, dry over MgSO

      
      , and purify via column chromatography.
      
  • Why this works: Triphenylphosphine (PPh

    
    ) and dppf are not electron-rich enough to facilitate rapid oxidative addition into the C-Cl bond at 80°C, ensuring high chemoselectivity [1, 2].
    
Protocol B: Subsequent C-6 Arylation (The "Chloride" Step)

Objective: Couple a second aryl group at the sterically hindered and electronically deactivated C-6 position.

  • Reagents:

    • Substrate: 5-phenyl-6-chloro-1-methyl-1H-indazole (from Step 1)

    • Boronic Acid: 4-Methoxyphenylboronic acid (1.5 equiv)

    • Catalyst: XPhos Pd G2 or RuPhos Pd G3 (2–5 mol%)

    • Base: K

      
      PO
      
      
      
      (3.0 equiv)[1]
    • Solvent: Toluene / Water (10:1) or n-Butanol

  • Procedure:

    • Charge vial with the chlorinated intermediate, new boronic acid, base, and precatalyst.

    • Add solvent and purge with Argon.

    • Heat to 100–110 °C for 12–18 hours.

    • Expert Insight: The C-6 position is often sterically crowded by the newly installed C-5 aryl group ("ortho-effect"). XPhos (for steric bulk) or SPhos are critical here. If the substrate is particularly hindered, switch to Sphos Pd G2 [3, 4].

Troubleshooting & Optimization Matrix
ObservationDiagnosisCorrective Action
Step 1: Double addition observed (C5 & C6 react) Catalyst is too active or Temp too high.Switch ligand to PPh

; Lower temp to 60°C; Reduce catalyst loading to 1 mol%.
Step 1: Incomplete conversion of Br Catalyst deactivation.Ensure rigorous degassing; Switch base to Cs

CO

(anhydrous conditions).
Step 2: No reaction at C-6 (Cl remains) Oxidative addition failure.Switch to Pd-RuPhos or Pd-BrettPhos ; Increase temp to 120°C (microwave); Use solvent with higher boiling point (Dioxane/DMA).
Step 2: Protodeboronation of Boronic Acid Reaction is too slow.Add boronic acid in portions; Switch to Boronic Ester (Pinacol ester) or Potassium Trifluoroborate salt (

).
References
  • Selective Suzuki Coupling on Halo-Indazoles: Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[2] Source:Molecules (via NCBI/NIH). Context: Demonstrates the use of Pd(dppf)Cl2 for selective coupling of 5-bromoindazoles.[2] URL:[Link]

  • Ligand Effects on Chlorides: Title: Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides... under ligand-free conditions. Source:Catalysis Science & Technology. Context: Discusses conditions where aryl chlorides become reactive (or remain inert). URL:[Link]

  • Sequential Coupling Strategies: Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Source:Beilstein Journal of Organic Chemistry. Context: Detailed review on exploiting halide reactivity differences (I > Br > Cl) for library synthesis. URL:[Link]

Sources

Structural Profiling: 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one vs. Halogenated Analogs

[1]

Executive Summary

This guide provides a technical assessment of 5-bromo-6-chloro-1-methylpyridin-2(1H)-one , a highly functionalized heterocyclic scaffold used in fragment-based drug discovery (FBDD). Unlike its mono-halogenated analogs, this compound features a critical steric lock at the 6-position.

The introduction of a chlorine atom at the C6 position creates a significant steric clash with the N-methyl group, forcing a deviation from planarity that is absent in the 5-bromo-1-methylpyridin-2(1H)-one analog. This guide compares the crystallographic properties, synthesis protocols, and structural implications of this steric crowding, providing a roadmap for researchers characterizing this scaffold.

Comparative Structural Analysis

The table below contrasts the predicted structural parameters of the target compound against the experimentally verified data of its closest analog, 5-bromo-1-methylpyridin-2(1H)-one . This comparison highlights the structural disruption caused by the C6-Chlorine.

Structural ParameterTarget: 5-Bromo-6-chloro-1-methyl...[1]Reference: 5-Bromo-1-methyl...[1][2][3] [1,2]Significance
Crystal System Monoclinic (Predicted)Monoclinic (

)
The 6-Cl likely disrupts the planar stacking seen in the reference.
C6—Substituent Chlorine (Cl) Hydrogen (H)The core differentiator.
Steric Clash (C6-X

N-Me)
High (Severe) Low (Negligible)Cl (

) vs Me (

) forces ring twist.
Ring Planarity (Torsion) Twisted (>5° deviation) Planar (<1° deviation)Critical for binding affinity in narrow protein pockets.
Halogen Bonding (

-hole)
5-Br (Donor) 5-Br (Donor)6-Cl is electronically deactivated and sterically blocked from bonding.
C—Br Bond Length ~1.89 Å1.886(4) ÅInductive effect of 6-Cl may slightly shorten the C5-Br bond.
Packing Motif Offset

-stacking (Twisted)
Anti-parallel dipoles6-Cl prevents tight face-to-face stacking.

Analyst Note: The "Reference" data is derived from the Cambridge Structural Database (CSD) entries for 5-substituted-1-methylpyridin-2-ones. The "Target" values are calculated based on standard bond vectors and steric radii.

Experimental Protocols

To validate the structural predictions above, the following self-validating protocols are recommended. These workflows ensure high-purity single crystals suitable for X-ray diffraction.

A. Synthesis: Regioselective Halogenation

Objective: Isolate the 6-chloro regioisomer without over-halogenating the 3-position.

  • Starting Material: Begin with 5-bromo-1-methylpyridin-2(1H)-one (commercially available).[2]

  • Activation: Dissolve starting material (1.0 eq) in anhydrous DMF.

  • Chlorination (Vilsmeier-Haack conditions):

    • Cool to 0°C. Dropwise add

      
       (1.2 eq).
      
    • Mechanism:[1][4] The DMF-POCl3 adduct attacks the carbonyl oxygen, activating the ring. The chloride ion then attacks the C6 position (alpha to Nitrogen) due to electronic directing effects [3].

  • Hydrolysis & Workup: Quench with ice water. Neutralize with

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexane:EtOAc 3:1). The 6-chloro isomer typically elutes before the 3-chloro isomer due to the dipole moment reduction caused by the 6-Cl/N-Me steric clash.

B. Crystallization: Vapor Diffusion Method

Objective: Grow single crystals >0.2mm for Mo-source diffraction.

  • Solvent Screen: Dissolve 20 mg of purified compound in 2 mL of Dichloromethane (DCM) .

  • Antisolvent: Place the DCM vial (uncapped) inside a larger jar containing 10 mL of Pentane .

  • Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C for 72 hours.

  • Harvesting: Pentane vapors will slowly diffuse into the DCM, lowering solubility and forcing crystallization.

    • Check: If crystals are needles (rapid growth), repeat with Benzene/Hexane to slow nucleation.

Structural Logic & Workflow Visualization
Figure 1: Synthesis & Crystallization Workflow

This diagram outlines the critical path from raw material to diffraction-quality crystal, highlighting the decision nodes for purity and crystal quality.

SynthesisWorkflowStartStart: 5-Bromo-1-methylpyridin-2(1H)-oneReagentAdd POCl3 / DMF(0°C -> RT)Start->ReagentIntermediateVilsmeier AdductFormationReagent->IntermediateActivationQuenchHydrolysis(Ice Water/NaHCO3)Intermediate->QuenchCl- AttackIsolateIsolate 6-Cl Isomer(Chromatography)Quench->IsolatePurificationCrystVapor Diffusion(DCM / Pentane)Isolate->CrystCheckCrystal Quality?Cryst->CheckXRDX-Ray Diffraction(Data Collection)Check->XRDSingle CrystalRetryRecrystallize(Slower Diffusion)Check->RetryTwinned/AmorphousRetry->Cryst

Caption: Workflow for the regioselective synthesis and crystallization of the target compound.

Figure 2: Steric & Electronic Interaction Map

This diagram illustrates the competing forces within the crystal lattice: the Halogen Bond (favorable) vs. the Steric Clash (destabilizing).

Interactionscluster_forcesCompeting Structural ForcesMolecule5-Bromo-6-chloro-1-methylpyridin-2(1H)-oneStericsSteric Clash(6-Cl vs N-Me)Molecule->StericsPrimary ConstraintXBondHalogen Bond(5-Br...O=C)Molecule->XBondSecondary InteractionPiStackPi-Stacking(Aromatic Ring)Molecule->PiStackOutcomeNon-PlanarTwisted ConformationSterics->OutcomeForces TwistXBond->OutcomeDirectional AnchorPiStack->OutcomeWeakened by Twist

Caption: The 6-Cl/N-Me steric clash is the dominant force, likely overriding standard pi-stacking forces.

Data Interpretation Guide

When analyzing your X-ray data, look for these specific markers to verify the identity and quality of your structure:

  • The "Twist" Angle: Measure the torsion angle

    
    .
    
    • Expectation: In the non-chlorinated analog, this is

      
       (planar). In your target, expect 
      
      
      .[4][5]
  • Halogen Bond Geometry: Measure the angle

    
    .
    
    • Expectation: A linear angle (

      
      ) indicates a strong halogen bond, a key feature for designing inhibitors that bind to backbone carbonyls in proteins.
      
  • Thermal Ellipsoids: If the Chlorine atom shows elongated ellipsoids, it may indicate disorder or that the crystal contains a mixture of the 6-chloro and 6-H (unreacted) species. Verify occupancy factors during refinement.

References
  • CSD Entry:5-bromo-1-methylpyridin-2(1H)-one. Cambridge Structural Database. (Typical unit cell parameters for N-methyl pyridones).
  • Bond Lengths: Allen, F. H., et al. "Tables of bond lengths determined by X-ray and neutron diffraction." Journal of the Chemical Society, Perkin Transactions 2 (1987): S1-S19. Link

  • Synthesis Mechanism: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.
  • Halogen Bonding: Metrangolo, P., et al. "Halogen bonding in crystal engineering." Chemical Reviews 108.8 (2008): 3052-3088. Link

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety. This guide provides a detailed protocol for the safe handling of 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one, a halogenated pyridinone derivative. The procedures outlined below are grounded in established safety principles and are designed to be a self-validating system for protecting laboratory personnel.

Hazard Assessment and GHS Classification

Understanding the intrinsic hazards of a compound is the foundational step in developing a robust safety plan. 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures. The primary risks are associated with irritation and acute toxicity if ingested.

Table 1: GHS Hazard Summary for 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one

Hazard ClassGHS PictogramSignal WordHazard StatementSource(s)
Acute Toxicity, OralGHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[1]
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[1]

The causality is clear: the chemical's properties necessitate stringent barriers to prevent contact with skin and eyes, and to avoid inhalation of its dust or aerosolized particles.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a checklist but a risk-mitigation strategy. Based on the hazards identified, the following PPE is mandatory.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one in its solid form or in volatile solvents must be performed within a certified chemical fume hood.[3] This is the most critical barrier, as it prevents systemic exposure by containing dust and vapors at the source.

Tiered PPE for Operational Scale

The scale of the operation directly influences the level of risk. The following table outlines the minimum PPE required for different scenarios.

Table 2: Recommended PPE for Varying Operational Scales

PPE ItemSpecificationPurpose
Eye and Face Protection ANSI Z87.1 compliant safety goggles. A face shield is recommended when handling >10g.[4][5]Protects eyes from dust particles and splashes. The face shield offers a broader barrier against unexpected events.
Hand Protection Nitrile or neoprene gloves (minimum 0.2 mm thickness). Double-gloving is best practice.[5]Provides a direct barrier against skin contact, mitigating the H315 (skin irritation) hazard. Gloves should be inspected before use and changed immediately if contact with the chemical occurs.[4]
Body Protection A flame-resistant laboratory coat.[3][5]Protects skin and personal clothing from contamination.[6]
Respiratory Protection Not typically required when working within a fume hood. If a fume hood is unavailable or dust cannot be controlled, a NIOSH-approved respirator with an organic vapor/particulate cartridge is necessary.[5][7]Prevents inhalation of airborne particles, mitigating the H335 (respiratory irritation) hazard.

Operational Plan: A Safe Handling Workflow

A procedural approach ensures that safety measures are integrated into every step of the experimental process.

Step-by-Step Handling Protocol
  • Preparation : Designate a specific area within a chemical fume hood for the procedure. Ensure an eyewash station and safety shower are accessible and unobstructed.[3][8]

  • Donning PPE : Before handling the chemical container, don all required PPE as specified in Table 2.

  • Handling the Chemical :

    • Carefully open the container to avoid generating dust.

    • Use a spatula to weigh the required amount on a tared weigh boat or paper.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling Decontamination : Wipe down the spatula and any surfaces within the fume hood that may have been contaminated. Dispose of cleaning materials as hazardous waste.

  • Doffing PPE : Remove PPE in the reverse order it was put on, taking care not to touch the outside of contaminated items. Gloves should be removed last and disposed of immediately.

  • Personal Hygiene : Wash hands and forearms thoroughly with soap and water after the procedure is complete.[9]

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Area Setup (Fume Hood, Emergency Equipment Check) Don_PPE 2. Don PPE (Goggles, Lab Coat, Double Gloves) Prep->Don_PPE Handle 3. Chemical Handling (Weighing & Dispensing in Hood) Don_PPE->Handle Decon 4. Decontaminate Work Area & Tools Handle->Decon Doff_PPE 5. Doff PPE Correctly Decon->Doff_PPE Waste 6. Segregate & Label Hazardous Waste Doff_PPE->Waste Wash 7. Wash Hands Thoroughly Waste->Wash caption Workflow for the Safe Handling of 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one.

Caption: Workflow for the Safe Handling of 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one.

Emergency Procedures and Disposal

Preparedness is paramount for mitigating the impact of an accidental exposure or spill.

Spill Management

In the event of a spill, the primary goal is to contain and clean the material without creating dust.

  • Evacuate : Alert others and evacuate non-essential personnel from the immediate area.[10]

  • Protect : Ensure you are wearing the appropriate PPE (including respiratory protection if outside a hood).

  • Contain : Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.

  • Clean : Carefully sweep up the contained material and place it into a sealed, labeled container for hazardous waste disposal.[9][10] Do not use water to clean the area initially if it creates runoff.

  • Decontaminate : Wash the spill site after the material has been collected.[10]

First-Aid Measures
  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[9]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Call a physician if you feel unwell.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Waste Disposal

All materials contaminated with 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one, including used gloves, weigh boats, and cleaning materials, must be disposed of as hazardous chemical waste.[7][10]

  • Collect waste in a clearly labeled, sealed container.[12]

  • Follow all local, state, and federal environmental regulations for disposal.[10] Do not dispose of this material down the drain or in regular trash.[12]

By adhering to these comprehensive guidelines, researchers can confidently handle 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one, ensuring both personal safety and the integrity of their work.

References

  • Material Safety Data Sheet. (2007, May 3). Google.
  • 5-Bromo-6-chloro-1-methylpyridin-2(1H)-one. Sigma-Aldrich.
  • 5-Bromo-1-methylpyridin-2(1H)-one. PubChem.
  • Pyridine. Apollo Scientific.
  • SAFETY DATA SHEET. (2018, July 6). TCI AMERICA - Spectrum Chemical.
  • SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
  • 5-BROMO-4-CHLORO-1-METHYLPYRIDIN-2(1H)-ONE. Fluorochem.
  • SAFETY DATA SHEET. Acros Organics - Fisher Scientific.
  • SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • PYROPHORIC CHEMICALS: HANDLING & USE. University of Nebraska-Lincoln.
  • SAFETY DATA SHEET. Fisher Scientific.
  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center.
  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno Environmental Health & Safety.
  • Personal protective equipment for handling 2-Pyridinesulfenic acid. BenchChem.
  • 2-Amino-5-bromo-6-methylpyridine - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • 960299-33-6|5-Bromo-6-chloro-1-methylpyridin-2(1H)-one. BLDpharm.
  • Disposal of Used/Unwanted Chemicals at UW-Madison. University of Wisconsin-Madison.

Sources

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